3,3-Difluoropiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
3,3-difluoropiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-9-2-1-4(6)5(10)11/h4,9H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWSNADCSHIEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Impact of Geminal Fluorination on Piperidine Ring Conformation: A Technical Guide to the Analysis of 3,3-Difluoropiperidine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility, primarily adopting a chair-like structure, is a critical determinant of its biological activity, dictating the spatial arrangement of substituents and their interactions with protein targets. The strategic introduction of fluorine atoms onto this privileged scaffold has emerged as a powerful tool to modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and basicity (pKa).[1][2][3] The geminal difluorination at the 3-position of the piperidine ring, creating 3,3-difluoropiperidine, presents a particularly intriguing case study in conformational control. This guide provides a comprehensive technical overview of the conformational analysis of the 3,3-difluoropiperidine ring, detailing the underlying stereoelectronic principles and providing actionable protocols for its experimental and computational investigation.
The Foundational Chair: Understanding Piperidine Conformational Basics
The parent piperidine ring predominantly exists in a chair conformation, which minimizes torsional and steric strain. Substituents on the ring can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" between two chair conformers. The energetic preference for a substituent to occupy the equatorial position is well-established, primarily to avoid unfavorable 1,3-diaxial interactions.
The Perturbing Influence of the 3,3-Difluoro Group
The introduction of a gem-difluoro group at the 3-position profoundly alters the electronic landscape of the piperidine ring, introducing a complex interplay of stereoelectronic effects that govern its conformational preferences. These effects can override traditional steric considerations, leading to counterintuitive conformational outcomes.
Key Stereoelectronic Interactions at Play
The conformational behavior of 3,3-difluoropiperidine is primarily dictated by a combination of hyperconjugation and electrostatic interactions.
-
Hyperconjugation (Gauche Effect): The highly polarized nature of the C-F bond results in a low-lying antibonding orbital (σ*C-F). This orbital can accept electron density from adjacent, well-aligned C-H or C-C bonding orbitals. This stabilizing interaction, often referred to as the gauche effect, favors a conformation where the C-F bond is gauche (approximately 60° dihedral angle) to a neighboring electron-donating bond. In the context of the 3,3-difluoropiperidine ring, this can influence the puckering of the ring and the relative orientation of the C-F bonds with respect to the rest of the ring.
-
Dipole-Dipole and Charge-Dipole Interactions: The strong dipole of the C-F bond can engage in stabilizing or destabilizing interactions with other polar bonds or charged centers within the molecule. For instance, in the protonated form of 3,3-difluoropiperidine, a favorable charge-dipole interaction can occur between the positively charged nitrogen and the partial negative charge on the fluorine atoms, influencing the conformational equilibrium.[4][5]
Experimental Determination of Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of the 3,3-difluoropiperidine ring.
Detailed Protocol for NMR-Based Conformational Analysis
Objective: To determine the dominant chair conformation and the rate of ring inversion of a 3,3-difluoropiperidine derivative.
Instrumentation:
-
High-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the 3,3-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O for the hydrochloride salt).
-
Filter the solution into a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and obtain initial chemical shift information.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum to determine the chemical shifts of the fluorine atoms.
-
¹H-¹H COSY: Acquire a Correlation Spectroscopy spectrum to establish proton-proton coupling networks.
-
¹H-¹⁹F HSQC/HMBC: Acquire Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Bond Correlation spectra to correlate fluorine atoms with neighboring protons.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H or ¹⁹F NMR spectra over a range of temperatures (e.g., from -60 °C to 60 °C). At lower temperatures, the rate of chair-chair interconversion may slow sufficiently to observe separate signals for the axial and equatorial protons and fluorines.
Data Analysis:
-
Coupling Constants (³JHH): Analyze the multiplicity of the proton signals, particularly those of the protons at C2, C4, and C5. The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an anti-periplanar (axial-axial) relationship, while smaller coupling constants (typically 2-5 Hz) suggest a syn-clinal (axial-equatorial or equatorial-equatorial) relationship.
-
Nuclear Overhauser Effect (NOE): In 2D NOESY or ROESY experiments, the observation of through-space correlations can provide definitive evidence for the spatial proximity of atoms. For example, an NOE between a proton at C2 and a proton at C6 would strongly suggest they are on the same face of the ring.
-
Coalescence Temperature: In the VT-NMR experiment, the temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc). This can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process.
Computational Modeling of Conformational Landscapes
Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental data and providing a deeper understanding of the energetic factors governing the conformational preferences of 3,3-difluoropiperidine.
Step-by-Step Protocol for DFT-Based Conformational Analysis
Objective: To calculate the relative energies of the possible conformers of 3,3-difluoropiperidine and to analyze the key stabilizing and destabilizing interactions.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Conformational Search:
-
Construct the 3,3-difluoropiperidine molecule in its chair and boat conformations.
-
For substituted derivatives, consider all possible axial and equatorial orientations of the substituents.
-
Perform an initial geometry optimization of all possible conformers using a computationally less expensive method (e.g., B3LYP/6-31G(d)).[6][7]
-
-
High-Level Geometry Optimization and Frequency Calculation:
-
Take the lowest energy conformers from the initial search and perform a full geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p) or ωB97X-D/aug-cc-pVTZ) to obtain accurate geometries and thermodynamic data.[6][7]
-
The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
-
Solvation Modeling:
-
To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the high-level optimization.[4]
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies (G) of the optimized conformers to determine their relative stabilities and predict the equilibrium population of each conformer.
-
-
Orbital Analysis:
-
Perform a Natural Bond Orbital (NBO) analysis to identify and quantify the key hyperconjugative interactions (e.g., σC-H → σ*C-F) that contribute to the conformational preferences.
-
Impact of 3,3-Difluorination on Physicochemical Properties
The introduction of the gem-difluoro group has a predictable and significant impact on the key physicochemical properties of the piperidine ring.
| Property | Piperidine | 3-Fluoropiperidine (axial F) | 3,3-Difluoropiperidine | Rationale |
| pKa | ~11.1 | ~9.5 | 7.4[8] | The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the nitrogen, making it a weaker base. |
| LogP | ~0.5 | ~0.7 | ~1.0 (estimated) | While fluorine is highly electronegative, it is also lipophilic. The replacement of two C-H bonds with C-F bonds generally increases the lipophilicity.[9] |
Note: The LogP value for 3,3-difluoropiperidine is an estimation based on general trends observed for fluorinated compounds.
Visualizing the Conformational Equilibrium
The chair-chair interconversion of the 3,3-difluoropiperidine ring can be visualized as an equilibrium between two chair conformers.
Caption: Energy profile of chair-chair interconversion.
Stereoelectronic Effects in Action
The gauche effect, a key stabilizing interaction, can be depicted as follows:
Caption: Stabilizing hyperconjugative interaction.
Conclusion: A Powerful Tool for Rational Drug Design
The conformational analysis of 3,3-difluoropiperidine reveals a fascinating interplay of steric and stereoelectronic effects. The gem-difluoro group acts as a powerful conformational directing group, influencing the puckering of the piperidine ring and the spatial orientation of its substituents. A thorough understanding of these conformational preferences, achieved through a combination of high-level NMR spectroscopy and DFT calculations, is paramount for the rational design of novel therapeutics. By precisely controlling the three-dimensional shape of the piperidine scaffold, medicinal chemists can fine-tune the binding affinity and selectivity of drug candidates, ultimately leading to the development of safer and more effective medicines.[10]
References
-
Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(29), 11843-11850. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(29), 11945-11952. [Link]
-
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]
-
Wessig, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(52), 32967-32977. [Link]
-
Grygorenko, O. O., et al. (2022). pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]
-
Bell, K. H., & Portoghese, P. S. (1974). Conformational analysis of the tropane analogue of pethidine and related compounds by 1H NMR spectroscopy. Journal of Medicinal Chemistry, 17(2), 129-131. [Link]
-
PubChem. (n.d.). 3,3-Difluoropiperidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Grimme, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202203445. [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Liljefors, T., & Grol, C. J. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. Chemistry, 8(5), 1218-1226. [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Politanskaya, L., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]
-
Mewis, R. E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, E81. [Link]
-
Felli, I. C., & Pierattelli, R. (2015). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. eMagRes, 4, 339-351. [Link]
-
Chemical Suppliers. (n.d.). 3,3-Difluoropiperidine HCl. Chemical Suppliers. Retrieved February 15, 2026, from [Link]
-
O'Hagan, D., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 89(13), 9034-9043. [Link]
-
Grygorenko, O. O., et al. (2020). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2020(33), 5345-5353. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
-
Kozlovskyi, A., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Journal of Chemical Information and Modeling. [Link]
-
O'Hagan, D., et al. (2014). The Prins Fluorination Reaction for the Synthesis of Fluorinated Tetrahydropyrans and Piperidines. The Journal of Organic Chemistry, 79(1), 329-338. [Link]
-
Van Vleet, M. J., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202400262. [Link]
-
Ananth, S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1215. [Link]
-
Scott, J. S., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(1), 113-122. [Link]
-
Napolitano, H. B., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7799. [Link]
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Precision Bioisosterism: The 3,3-Difluoropiperidine-4-carboxylic Acid Scaffold
Topic: 3,3-Difluoropiperidine-4-carboxylic acid as a bioisostere in drug design Content Type: In-depth Technical Guide
Strategic Application in High-Affinity Ligand Design and ADME Optimization
Executive Summary
In modern medicinal chemistry, the transition from a piperidine to a 3,3-difluoropiperidine scaffold represents a high-impact "fluorine scan" strategy. This guide analyzes 3,3-difluoropiperidine-4-carboxylic acid (and its derivatives) as a non-classical bioisostere of isonipecotic acid. Unlike simple steric replacements, this moiety fundamentally alters the electronic landscape (pKa modulation) and conformational entropy of the ligand, often resolving critical permeability and metabolic stability bottlenecks while maintaining or enhancing target affinity.[1]
Physicochemical Mechanics
The introduction of a gem-difluoro group at the C3 position of the piperidine ring is not merely a lipophilic modification; it is an electronic and stereoelectronic control switch.
Basicity Modulation (The pKa Effect)
The most immediate impact of 3,3-difluorination is the dramatic reduction in the basicity of the piperidine nitrogen.
-
Mechanism: Through strong inductive electron withdrawal (-I effect), the fluorine atoms destabilize the protonated ammonium species.
-
Quantitative Shift:
-
Parent Piperidine pKa: ~11.0
-
3,3-Difluoropiperidine pKa: ~7.4 – 8.0
-
-
ADME Consequence: At physiological pH (7.4), the parent piperidine exists almost exclusively as a cation (
), limiting passive membrane permeability. The 3,3-difluoro analog exists as a significant fraction of neutral free base (~50%), drastically improving LogD and CNS penetration or oral bioavailability.
Conformational Locking (The Gem-Difluoro Effect)
The gem-difluoro group introduces stereoelectronic effects that rigidify the piperidine ring, reducing the entropic penalty upon binding.
-
The Gauche Effect: The C–F bonds prefer to be gauche to adjacent C–H or C–C bonds to maximize
hyperconjugation. -
Ring Puckering: In 3,3-difluoropiperidine-4-carboxylic acid, this effect distorts the classic chair conformation. It often favors a conformation where the C4-substituent (the carboxylic acid) adopts a specific orientation (pseudo-equatorial or pseudo-axial) to minimize dipole repulsion with the C3-fluorines. This "pre-organization" can lock the pharmacophore into its bioactive conformation.
Metabolic Blockade
The C3 position in piperidines is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Fluorination at this site blocks this pathway, extending the half-life (
Comparative Data Profile
| Property | Isonipecotic Acid (Parent) | 3,3-Difluoropiperidine-4-COOH | Impact on Drug Design |
| Amine pKa | ~10.8 - 11.0 | 7.4 - 8.2 | Enhanced permeability; reduced hERG liability. |
| Carboxyl pKa | ~4.0 | ~3.2 - 3.5 | Increased acidity due to inductive effect. |
| LogP | Low (Hydrophilic) | Moderate | Improved lipophilicity without adding bulk. |
| Metabolic Stability | Low (C3 oxidation prone) | High | Blocks metabolic soft spot. |
| Conformation | Flexible Chair | Rigidified/Biased | Lower entropic penalty; higher selectivity. |
Synthetic Protocols
Synthesizing this scaffold requires handling fluorinating agents with care.[2] The most robust route involves the deoxofluorination of
Core Synthetic Route: Deoxofluorination
Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Substrate:
Step-by-Step Methodology
-
Precursor Preparation: Start with 1-Boc-3-piperidone or synthesize the
-keto ester via a Dieckmann condensation of the appropriate diester. -
Deoxofluorination:
-
Setup: In a flame-dried flask under
, dissolve 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate in anhydrous DCM. -
Addition: Cool to 0°C. Add DAST (2.5 equiv) dropwise. Caution: DAST reacts violently with water.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. The carbonyl oxygen is replaced by two fluorine atoms.
-
Quench: Pour slowly into saturated
(ice-cold). Extract with DCM.
-
-
Hydrolysis (Ester Deprotection):
-
Treat the fluorinated ester with LiOH in THF/Water (1:1) to yield the free carboxylic acid.
-
-
Final Product: 1-Boc-3,3-difluoropiperidine-4-carboxylic acid .
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing and utilizing this scaffold.
Caption: Strategic workflow for identifying the need for 3,3-difluorination and the corresponding synthetic pathway.
Strategic Application in Drug Discovery[3]
Case Study: Apelin Receptor Agonists
In the development of apelin receptor agonists, the piperidine ring is a common scaffold.
-
Challenge: The parent piperidine displayed poor oral bioavailability due to high basicity.
-
Result: The electron-withdrawing fluorines lowered the amine pKa to the physiological range. This increased the neutral fraction of the molecule, significantly enhancing membrane permeability and potency (EC50 improved from 162 nM to 6.5 nM) while maintaining selectivity.
Case Study: VLA-4 Antagonists (MK-0617)
In the design of VLA-4 antagonists (e.g., MK-0617), the 3,3-difluoropiperidine moiety was utilized to optimize the pharmacokinetic profile.
-
Role: It served as a proline mimetic but with altered electronic properties.
-
Outcome: The rigidified ring structure provided a superior fit within the binding pocket compared to the non-fluorinated analog, demonstrating the power of the gem-difluoro effect in pre-organizing ligand conformation.
When to Use This Bioisostere
Use 3,3-difluoropiperidine-4-carboxylic acid when your lead compound contains a piperidine or cyclic amino acid and exhibits:
-
High Basicity: Causing poor permeability or phospholipidosis.
-
Metabolic Instability: specifically oxidative clearance at the C3 position.
-
Selectivity Issues: Where a more rigid, specific conformation is required to distinguish between subtypes.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: National Institutes of Health (PMC). Context: Detailed analysis of the gem-difluoro effect, dipole interactions, and solvation effects on piperidine ring puckering. URL:[Link]
-
Discovery of MK-0617, a Highly Potent and Orally Active VLA-4 Antagonist. Source: Bioorganic & Medicinal Chemistry Letters.[5] Context: Application of 3,3-difluoropiperidine in a clinical candidate to improve potency and PK. URL:[Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: Chemistry - A European Journal. Context: Comprehensive profiling of pKa, LogP, and solubility changes upon introducing gem-difluoro groups into saturated heterocycles. URL:[Link]
-
3,3-Difluoropiperidine Hydrochloride Product Data. Source: Ossila / PubChem.[6] Context: Commercial availability and basic property data (pKa ~7.4). URL:[Link]
Sources
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- 4. 1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid - Nordic Biosite [nordicbiosite.com]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Reductive Amination Protocols for 3,3-Difluoropiperidine Scaffolds
Executive Summary & Scientific Rationale
The incorporation of 3,3-difluoropiperidine is a high-value strategy in modern medicinal chemistry, serving as a bioisostere for piperidine. The introduction of the gem-difluoro group achieves three critical pharmacological objectives:
-
pKa Modulation: It lowers the amine pKa from ~11.0 (piperidine) to ~7.4–8.0 . This reduces lysosomal trapping and improves oral bioavailability by increasing the fraction of uncharged species at physiological pH.
-
Metabolic Stability: It blocks oxidative metabolism at the susceptible 3-position.
-
Conformational Locking: Through the fluorine gauche effect , the ring adopts specific chair conformations that can enhance binding affinity.
However, these electronic benefits present a synthetic challenge. The strong electron-withdrawing effect of the fluorine atoms significantly reduces the nucleophilicity of the nitrogen lone pair. Standard reductive amination protocols often fail or stall because the rate-determining step—imine formation—is electronically disfavored.
This guide details two optimized protocols designed to overcome this nucleophilic deactivation: a Modified STAB Protocol for reactive aldehydes and a Titanium-Mediated Protocol for ketones and challenging substrates.
Mechanistic Insight: The "Fluorine Penalty"
To optimize the reaction, one must understand the failure mode. In a standard reductive amination, the amine attacks the carbonyl to form a hemiaminal, which dehydrates to an iminium ion.
-
The Problem: The inductive effect (
) of the fluorine atoms at C3 pulls electron density away from the nitrogen. This lowers the energy of the Nitrogen HOMO, making it a "harder" and less reactive nucleophile. -
The Consequence: Equilibrium favors the starting materials. Without water removal or Lewis acid activation, the concentration of the reducible iminium species remains low.
Visualization: Reaction Energy Landscape & Decision Logic
Figure 1: Decision matrix for selecting the appropriate reductive amination protocol based on carbonyl reactivity.
Protocol A: Modified STAB Method (For Aldehydes)
Applicability: Unhindered aromatic and aliphatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1][2]
Critical Optimization Notes
Unlike piperidine, 3,3-difluoropiperidine is less basic. Do not use excess acetic acid. While acid catalyzes imine formation, too much will protonate the fluorinated amine (pKa ~7.5) completely, shutting down the reaction.
Step-by-Step Procedure
-
Free Base Preparation (Crucial):
-
If starting with 3,3-difluoropiperidine HCl salt: Suspend the salt (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add Triethylamine (TEA) or DIPEA (1.05 equiv) and stir for 15 minutes to liberate the free amine.
-
Note: Do not skip this. The HCl salt will not react effectively with STAB without neutralization.
-
-
Imine Formation:
-
Add the Aldehyde (1.0 – 1.1 equiv) to the amine solution.
-
Additive: Add Acetic Acid (AcOH) strictly limited to 1.0–2.0 equiv.
-
Observation: Stir at Room Temperature (RT) for 30–60 minutes. Because the amine is nucleophilically deactivated, this pre-stirring period is vital to establish the hemiaminal/imine equilibrium before adding the reducing agent.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv) in one portion.
-
Stir at RT under nitrogen.
-
Time: Reaction typically requires 4–16 hours (slower than non-fluorinated analogs).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (x3).
-
Purification: 3,3-difluoropiperidine derivatives are less polar than their piperidine counterparts. Adjust chromatography gradients accordingly (often elutes faster).
-
Protocol B: Titanium(IV) Isopropoxide Method (For Ketones)
Applicability: Ketones, sterically hindered aldehydes, or when Method A fails. Reagent: Ti(OiPr)₄ followed by NaBH₄ or NaBH₃CN.
Scientific Basis
Since the 3,3-difluoropiperidine nitrogen is "cold" (unreactive), we must activate the carbonyl "hot". Titanium(IV) isopropoxide acts as a dual-function reagent:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenger: Irreversibly hydrolyzes to TiO₂, driving the equilibrium toward the imine (Le Chatelier’s principle).
Step-by-Step Procedure
-
Complexation:
-
In a dry flask under Argon/Nitrogen, combine 3,3-difluoropiperidine HCl (1.2 equiv), Triethylamine (1.2 equiv), and the Ketone (1.0 equiv).
-
Solvent: Neat (no solvent) is preferred if liquid; otherwise, use minimal anhydrous THF or Toluene.
-
-
Titanium Addition:
-
Add Ti(OiPr)₄ (1.5 – 2.0 equiv) dropwise.
-
Safety: The solution may warm slightly.
-
Stir at RT for 6–12 hours (or 50°C for 2 hours if the ketone is bulky). The solution will turn viscous/yellow.
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol or Methanol (approx. 0.5 M concentration).
-
Add Sodium Borohydride (NaBH₄) (2.0 equiv) cautiously. (Note: NaBH₃CN can be used but NaBH₄ is usually sufficient once the imine is "locked" by Titanium).
-
Stir for 2–4 hours at RT.
-
-
Workup (The "Titanium Emulsion" Fix):
-
The Challenge: Quenching Ti reactions creates a messy emulsion.
-
The Solution: Add 2M NaOH or Rochelle’s Salt solution (saturated potassium sodium tartrate) and stir vigorously for 1 hour until two clear layers form.
-
Filter through a Celite pad to remove titanium salts.
-
Extract the filtrate with EtOAc or DCM.
-
Comparative Data & Troubleshooting
Solvent & Reagent Compatibility Table
| Variable | Recommendation | Scientific Rationale |
| Solvent (Method A) | DCE or DCM | Non-coordinating solvents promote tight ion pairing. DCE allows higher temp (83°C) if needed. |
| Solvent (Method B) | Neat | High concentration favors imine formation. Alcohol needed for NaBH4 solubility during reduction.[2] |
| Base | TEA or DIPEA | Essential to free-base the HCl salt. Do not use pyridine (nucleophilic competition). |
| Acid Catalyst | AcOH (Limit to 2 eq) | Excess acid protonates the fluorinated amine (pKa ~7.5), deactivating it completely. |
| Monitoring | 19F NMR | Use 19F NMR to monitor reaction progress (shift changes from amine |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Product, SM Remaining | Imine formation failed. | Switch to Method B (Ti-mediated) . The nucleophile is too weak for Method A. |
| Alcohol Byproduct (Reduced Ketone) | Direct reduction of carbonyl. | Imine formation was incomplete before reductant addition.[2] Increase pre-stir time or use Ti(OiPr)₄. |
| Low Yield (Workup) | Product trapped in emulsion. | Use Rochelle's Salt workup. Ensure pH > 10 during extraction (fluorinated amines are less basic, need higher pH to be neutral). |
Visualizing the Titanium Mechanism
The following diagram illustrates why Titanium is necessary for this specific scaffold.
Figure 2: Mechanistic flow of Titanium-mediated reductive amination, highlighting the irreversible dehydration step.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] Journal of Organic Chemistry. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
- Leroux, F., et al. (2005). "The influence of fluorine on the properties of amine-containing drugs." ChemBioChem.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
Application Notes and Protocols for the Preparation of Chiral 3,3-Difluoropiperidine-4-Carboxylic Acid Libraries
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The unique steric and electronic properties of the difluoromethyl group (CHF2) allow it to serve as a bioisostere for functionalities like alcohols and thiols, enhancing metabolic stability, binding affinity, and lipophilicity without compromising key biological interactions.[1] Within this context, the 3,3-difluoropiperidine scaffold has emerged as a particularly valuable motif in drug discovery.[3][4] This rigid, non-planar core can effectively probe protein binding pockets, and its strategic fluorination can lead to significant improvements in a compound's drug-like properties.[4][5]
Chiral 3,3-difluoropiperidine-4-carboxylic acids are of special interest as they combine the benefits of the fluorinated piperidine ring with the versatile functionality of a carboxylic acid, a common pharmacophore in numerous therapeutic agents.[6] The defined stereochemistry at the C4 position is crucial for specific interactions with chiral biological targets such as enzymes and receptors. However, the stereocontrolled synthesis of these structures presents a significant challenge due to the influence of the adjacent gem-difluoro group.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of chiral 3,3-difluoropiperidine-4-carboxylic acid libraries. We will delve into robust synthetic strategies, provide detailed, step-by-step protocols, and explain the rationale behind key experimental choices, empowering research teams to accelerate their drug discovery programs.
Overall Workflow for Library Synthesis
The successful construction of a diverse library of chiral 3,3-difluoropiperidine-4-carboxylic acids hinges on a well-designed, multi-step synthetic sequence. The following workflow diagram illustrates a logical and efficient pathway from commercially available starting materials to the final library of target compounds.
Caption: High-level workflow for the synthesis of chiral 3,3-difluoropiperidine-4-carboxylic acid libraries.
Synthetic Strategies and Mechanistic Insights
The enantioselective synthesis of 3,3-difluoropiperidines is a challenging endeavor, with several reported methods offering unique advantages and disadvantages. A particularly effective strategy involves an organocatalytic asymmetric aza-Michael addition to a fluorinated acceptor, which allows for the early introduction of the crucial stereocenter.[3][7]
An alternative and robust approach, which will be detailed in the protocols below, is the 1,4-addition of a difluoroacetylide equivalent to a chiral Michael acceptor derived from a chiral auxiliary. This method provides excellent stereocontrol and allows for the synthesis of a key lactam intermediate that can be further elaborated. A related strategy involves the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by reduction and cyclization to form a 4-substituted 3,3-difluoropiperidine.[8]
The following reaction scheme outlines a reliable pathway to the target molecule, N-protected 3,3-difluoroisonipecotic acid, a key intermediate for library synthesis.[8]
Caption: A plausible synthetic route to N-protected 3,3-difluoroisonipecotic acid.[8]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a chiral 3,3-difluoropiperidine-4-carboxylic acid library. These protocols are designed for execution by trained chemists in a well-equipped laboratory.
Protocol 1: Synthesis of 4-Substituted-3,3-difluoropiperidine Intermediate
This protocol is adapted from the methodology for synthesizing 4-substituted 3,3-difluoropiperidines.[8] The introduction of chirality can be achieved by using a chiral auxiliary on the acrylonitrile derivative or by enzymatic resolution at a later stage.
Materials:
-
3-Substituted acrylonitrile (e.g., 3-benzyloxyacrylonitrile)
-
Ethyl bromodifluoroacetate
-
Copper powder, activated
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Borane dimethyl sulfide complex (BH3·SMe2), 2.0 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Di-tert-butyl dicarbonate (Boc2O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
1,4-Addition:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add activated copper powder (2.5 eq).
-
Add anhydrous DMSO via syringe.
-
Add the 3-substituted acrylonitrile (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) sequentially.
-
Heat the reaction mixture to 50 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a mixture of diethyl ether and water.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,4-adduct.
-
-
Reduction of the Cyano Group:
-
Dissolve the purified 1,4-adduct (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH3·SMe2 (3.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.
-
Stir for 30 minutes, then basify with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amine.
-
-
Lactamization and N-Protection:
-
The crude amine can be cyclized to the lactam by heating in a high-boiling point solvent like toluene or xylene, with azeotropic removal of water.
-
Alternatively, protect the primary amine with a suitable protecting group (e.g., Boc). Dissolve the crude amine (1.0 eq) in anhydrous DCM. Add Boc2O (1.1 eq) and a catalytic amount of DMAP. Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting protected amine can then be cyclized under appropriate conditions.
-
Protocol 2: Conversion to the Carboxylic Acid and Library Synthesis
This protocol outlines the conversion of a suitable precursor, such as a 4-hydroxymethyl or 4-cyano substituted 3,3-difluoropiperidine, to the target carboxylic acid.
Materials:
-
N-Boc-4-cyano-3,3-difluoropiperidine (from Protocol 1 or a similar route)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2), 30% solution
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diverse library of amines or alcohols for amide/ester formation
-
Coupling reagents (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Diverse library of aryl boronic acids or alkyl halides for N-functionalization
-
Palladium catalyst and ligand (for N-arylation)
Procedure:
-
Hydrolysis of the Nitrile:
-
Dissolve the N-Boc-4-cyano-3,3-difluoropiperidine (1.0 eq) in ethanol.
-
Add a 3 M aqueous solution of NaOH (5.0 eq).
-
To this mixture, add 30% H2O2 (10.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-Boc-3,3-difluoropiperidine-4-carboxylic acid.
-
Purify by recrystallization or flash chromatography.
-
-
Parallel Amide Library Synthesis:
-
In a 96-well plate, dispense a solution of the N-Boc-3,3-difluoropiperidine-4-carboxylic acid in DMF.
-
To each well, add a solution of a unique primary or secondary amine from a diverse library.
-
Add a solution of a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Seal the plate and shake at room temperature for 16 hours.
-
Quench the reactions with water and extract the products with ethyl acetate.
-
Analyze the library members by LC-MS.
-
-
N-Deprotection and Diversification:
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM).
-
The resulting secondary amine can be functionalized through various reactions, such as reductive amination, N-arylation (e.g., Buchwald-Hartwig amination), or N-alkylation, to generate a diverse library of N-substituted chiral 3,3-difluoropiperidine-4-carboxylic acid esters (if the acid is protected) or acids.
-
Data Summary
The following table summarizes expected outcomes for the key synthetic steps, based on literature precedents for similar transformations.[3][8] Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Transformation | Expected Yield | Expected Enantiomeric/Diastereomeric Excess | Key Analytical Techniques |
| 1 | Asymmetric 1,4-Addition | 60-85% | >95% ee (with chiral auxiliary/catalyst) | Chiral HPLC, NMR |
| 2 | Cyano Group Reduction | 70-90% | Diastereoselective | NMR, LC-MS |
| 3 | Lactamization/N-Protection | 85-95% | N/A | NMR, LC-MS |
| 4 | Nitrile Hydrolysis | 65-80% | >98% ee (no racemization expected) | NMR, LC-MS, IR |
| 5 | Parallel Amide Coupling | >80% (average) | N/A | LC-MS |
Conclusion
The synthesis of chiral 3,3-difluoropiperidine-4-carboxylic acid libraries is a challenging but highly rewarding endeavor for the discovery of novel therapeutic agents. The strategic use of asymmetric catalysis or chiral auxiliaries is paramount for establishing the critical stereochemistry. The protocols and strategies outlined in these application notes provide a robust framework for the efficient and stereocontrolled synthesis of these valuable building blocks. By leveraging parallel synthesis techniques, research organizations can rapidly generate diverse libraries of these fluorinated scaffolds, significantly accelerating the hit-to-lead optimization process in drug discovery programs.
References
-
A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link][3]
-
A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link][7]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]
-
Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Semantic Scholar. [Link]
-
Property and asymmetric synthesis of β‐fluoropiperidines. ResearchGate. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]
-
Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. [Link]
-
Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. PMC - NIH. [Link][1]
-
Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link][8]
-
Catalytic Asymmetric Carbon-Carbon Bond Formation with Fluoroenolates Generated Detylated Prenucleophiles. ACS. [Link]
-
Asymmetric Synthesis of CF 2 -Aziridines Enabled by Combined Strong Brønsted Acid Catalysis. ResearchGate. [Link]
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC. [Link]
-
Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC. [Link]
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. [Link]
-
Practical preparation of 3,3-difluoropyrrolidine. PubMed. [Link]
-
Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link][2]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link][6]
Sources
- 1. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of 3,3-Difluoropiperidine-4-carboxylic acid in organic solvents
Subject: Solubility & Handling Guide for Fluorinated Amino Acid Scaffolds
Introduction: The "Fluorine Paradox"
You are likely reading this because you are trying to dissolve 3,3-Difluoropiperidine-4-carboxylic acid (or its HCl salt) in Dichloromethane (DCM) or Tetrahydrofuran (THF) for a coupling reaction, and it remains a stubborn suspension.
This is a common bottleneck in medicinal chemistry. This molecule is not just a standard amino acid; it is a fluorinated zwitterion . The introduction of the gem-difluoro group at the C3 position drastically alters the electronic landscape of the piperidine ring.
-
The Problem: The high lattice energy of the zwitterionic form (
) prevents solvation in non-polar organic solvents. -
The Complication: The electron-withdrawing fluorine atoms lower the
of the amine (making it less basic) and the carboxylic acid (making it more acidic), creating a unique "solubility window" that differs from non-fluorinated piperidines.
This guide provides the protocols to overcome these thermodynamic barriers.
Part 1: The Mechanistic "Why" (Solubility Physics)
To troubleshoot effectively, you must understand the species present in your flask.
| Species Form | Structure State | Primary Interaction | Solubility Profile |
| HCl Salt | Ion-Dipole | Water: HighMeOH: ModerateDCM/EtOAc: Insoluble | |
| Free Base (Zwitterion) | Electrostatic (Lattice) | Water: Moderate (pH dep.)DMF/DMSO: SolubleDCM/THF: Insoluble | |
| Anionic Form | Ion-Pairing | Water (+Base): HighOrganic (+Base): Variable* | |
| Cationic Form | Ion-Dipole | Water (+Acid): HighOrganic: Insoluble |
The Fluorine Effect:
In a standard piperidine, the amine
Part 2: Troubleshooting Protocols
Scenario A: "I need to react the amine (e.g., Amide Coupling/Boc Protection)"
Issue: The starting material (HCl salt) won't dissolve in DCM/DMF. Root Cause: You are trying to dissolve a salt in an organic solvent without breaking the lattice.
Protocol: The "In-Situ" Solubilization Do not attempt to free-base the amino acid via aqueous extraction first (yield loss is high due to water solubility).
-
Solvent Choice: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide). These are polar aprotic and can solvate the zwitterion better than DCM.
-
The Base Switch:
-
Suspend the 3,3-difluoro-HCl salt in DMF (0.1 M).
-
Add 3.0 equivalents of DIPEA (Diisopropylethylamine).
-
Observation: The suspension should clear significantly as the DIPEA forms a lipophilic salt with the carboxylic acid and neutralizes the HCl.
-
-
Reaction: Add your electrophile (e.g.,
or NHS-ester) directly to this mixture.
Critical Note: If you must use DCM (e.g., for reactivity reasons), use a biphasic system (Schotten-Baumann conditions):
-
Phase 1: Water + 3,3-difluoro salt +
(3 equiv). -
Phase 2: DCM + Electrophile.
-
Action: Vigorously stir. The reaction happens at the interface.
Scenario B: "I cannot extract the product from water"
Issue: After the reaction, the product remains in the aqueous phase during workup. Root Cause: The fluorinated core increases polarity. If your protecting group is small (e.g., Acetyl), the molecule remains water-soluble.
Protocol: The pH Swing Extraction
-
Acidify: Adjust aqueous layer to pH ~2-3 (protonates the acid,
). -
Solvent: Do not use Diethyl Ether. Use EtOAc or DCM/iPrOH (3:1) .
-
Pro-Tip: The fluorine atoms increase lipophilicity slightly compared to the parent, but not enough to overcome the zwitterion. You must ensure the molecule is uncharged (if fully protected) or in a specific protonation state.
-
-
Salting Out: Saturate the aqueous phase with NaCl. This is mandatory for fluorinated small molecules.
Part 3: Visual Decision Guides
Workflow 1: Solvent Selection Strategy
Figure 1: Decision matrix for solvent selection based on the chemical form and intended application.
Workflow 2: The "In-Situ" Protection Protocol (Recommended)
Figure 2: Step-by-step protocol for reacting the HCl salt without isolation of the free base.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use MeOH to dissolve the HCl salt for a reaction?
-
Answer: You can, but be careful. MeOH is nucleophilic. If you are using an activated ester or acid chloride, the solvent will compete with your amine, leading to methyl ester byproducts. For alkylations, MeOH is acceptable.
Q2: Why is the reaction rate slower than with non-fluorinated piperidine?
-
Answer: Electronic deactivation. The 3,3-difluoro group pulls electron density away from the nitrogen lone pair. The
drops from ~11 to ~7.4 [1]. You may need to heat the reaction to 40-50°C or use a stronger coupling reagent (e.g., HATU instead of EDC).
Q3: I see a "gel" when I add base to the HCl salt in DCM.
-
Answer: You have formed the free zwitterion, which is insoluble in DCM. It precipitates as a sticky aggregate. Fix: Add a co-solvent like DMF (10-20% volume) or switch to the biphasic condition described in Scenario A.
References
-
PubChem. (n.d.).[1][2] 3,3-Difluoropiperidine Computed Properties & pKa Data. National Library of Medicine. Retrieved February 15, 2026, from [Link]
Sources
Technical Guide: Minimizing Side Reactions in Fluorinated Piperidine Synthesis
Introduction: The Stability-Reactivity Paradox
Fluorinated piperidines are high-value pharmacophores due to their ability to modulate pKa (lowering basicity to reduce hERG liability) and influence conformation via the gauche effect. However, the synthesis of these scaffolds is plagued by three primary failure modes:
-
Elimination: The basic nitrogen lone pair promotes E2 elimination during nucleophilic fluorination.
-
Hydrodefluorination: The C-F bond is labile under standard hydrogenation conditions used to reduce pyridines.
-
Regio-scrambling: Electrophilic fluorination of enolates often suffers from thermodynamic equilibration.
This guide provides mechanistic interventions to suppress these pathways.
Module 1: Nucleophilic Fluorination (Deoxyfluorination)
Target: Converting Hydroxypiperidines to Fluoropiperidines Reagents: DAST, Deoxo-Fluor™, XtalFluor-E®
The Core Problem: Elimination vs. Substitution
When treating 3- or 4-hydroxypiperidines with DAST, the desired
Troubleshooting & FAQ
Q: I am observing >40% alkene formation when using DAST on N-Boc-4-hydroxypiperidine. How do I shift this to substitution?
A: The issue is likely the reaction temperature profile and solvent polarity.
-
Mechanism: DAST forms an activated alkoxyaminosulfur difluoride intermediate.[1] At higher temperatures (
), this intermediate acts as a leaving group. If the carbocation character develops (E1) or if a base abstracts a proton (E2), you get the alkene. -
Protocol Adjustment:
-
Solvent Switch: Move from THF to Dichloromethane (DCM) or Toluene . Non-polar solvents destabilize the charged transition states associated with elimination.
-
Cryogenic Addition: You must add DAST at
and warm very slowly. -
Base Scavenger: Add 1.0 equiv of anhydrous Pyridine or 2,6-Lutidine . While counter-intuitive, a mild external base neutralizes the HF generated in situ, preventing acid-catalyzed decomposition, but is too bulky/weak to promote E2 elimination on the sterically hindered ring.
-
Q: My reaction mixture turns black and tarry upon adding DAST.
A: This indicates thermal decomposition of the reagent or lack of moisture control.
-
Root Cause: DAST decomposes exothermically above
. If added too fast, the local exotherm triggers a runaway decomposition. -
Immediate Fix: Ensure the reaction vessel is under positive
pressure. Check the quality of your DAST (should be yellow/orange, not dark brown). Consider using Deoxo-Fluor , which is thermally more stable, or XtalFluor-E , which is a crystalline salt and does not release free HF.
Visualizing the Mechanism
The following diagram illustrates the bifurcation between the desired pathway and the elimination trap.
Figure 1: Mechanistic bifurcation in DAST fluorination. Controlling temperature and solvent polarity is critical to favor the SN2 pathway.
Module 2: Reductive Synthesis (Hydrogenation)
Target: Converting Fluoropyridines to Fluoropiperidines
Reagents:
The Core Problem: Hydrodefluorination
Transition metals (Pd, Pt, Rh) are excellent at inserting into C-F bonds, especially in aromatic systems, leading to the loss of the fluorine atom (hydrodefluorination) before the ring is fully saturated.
Troubleshooting & FAQ
Q: I am hydrogenating 3-fluoropyridine with Pd/C, but I only isolate piperidine (no fluorine).
A: You are operating under neutral conditions where oxidative addition into the C-F bond is faster than ring reduction.
-
The Fix: You must use the Acid-Mediated Hydrogenation protocol.
-
Why it works: Protonating the pyridine nitrogen (forming the pyridinium salt) renders the ring highly electron-deficient. This facilitates hydride transfer to the ring (reduction) while simultaneously deactivating the C-F bond toward oxidative addition by the metal catalyst.
-
Protocol:
-
Solvent: Methanol or Acetic Acid.
-
Additive: 1.1 to 5.0 equivalents of HCl or TFA .
-
Catalyst: 5% Rh/C or Pd/C .
-
Pressure: 5–10 bar
.
-
Q: The reaction stops at the partially reduced tetrahydropyridine stage.
A: This is a common "kinetic trap" in pyridine reduction.
-
Solution: Increase the pressure to 50 bar or switch to a stronger catalyst system like PtO2 (Adams' catalyst) in acetic acid. Alternatively, use the Glorius Dearomatization-Hydrogenation (DAH) method, which uses silylation or borylation to break aromaticity before hydrogenation.
Comparative Data: Catalyst Performance
| Catalyst | Solvent | Additive | Yield (3-F-Piperidine) | % Defluorinated Side Product |
| 5% Pd/C | MeOH | None | 0% | >95% |
| 5% Pd/C | MeOH | HCl (1.2 eq) | 88% | <5% |
| 5% Rh/C | AcOH | TFA (2 eq) | 92% | <2% |
| PtO2 | EtOH | HCl | 65% | 15% |
Data aggregated from Nairoukh et al. (2020) and Glorius et al. (2019).
Module 3: Electrophilic Fluorination
Target: Alpha-fluorination of Piperidones Reagents: Selectfluor®, NFSI, LiHMDS
The Core Problem: Regioselectivity & Polyfluorination
Fluorinating N-Boc-4-piperidone is straightforward, but 3-piperidones or substituted variants suffer from thermodynamic equilibration of the enolate, leading to fluorination at the wrong carbon or double fluorination.
Troubleshooting & FAQ
Q: I am getting a mixture of mono- and di-fluorinated products using Selectfluor.
A: The mono-fluorinated product is more acidic than the starting material.
-
Mechanism: Once the first fluorine is installed, the remaining alpha-proton becomes more acidic (inductive effect). Any remaining base will deprotonate the product, leading to a second fluorination.
-
Protocol:
-
Inverse Addition: Do not add Selectfluor to the enolate. Instead, generate the enolate (LiHMDS, -78°C) and transfer it slowly via cannula into a solution of Selectfluor. This ensures the oxidant is always in excess relative to the enolate, preventing proton exchange.
-
Stoichiometry: Use exactly 1.05 equiv of base and 1.1 equiv of Selectfluor.
-
Decision Matrix: Selecting Your Route
Use this flow chart to determine the safest synthesis method based on your starting material availability and target substitution pattern.
Figure 2: Strategic decision tree for selecting the optimal synthesis route.
References
-
Nairoukh, Z., et al. (2020).[2] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 10(20), 12052–12057.[2] [Link][2]
-
Wollenburg, M., et al. (2019).[3] "A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines."[4][5] Nature Chemistry, 11, 284–291. [Link]
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
-
Nyffeler, P. T., et al. (2005). "Selectfluor: Mechanistic Insights and Applications." Angewandte Chemie International Edition, 44(2), 192-212. [Link]
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. [Link]
Sources
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
Optimizing deprotection steps for Boc-3,3-difluoropiperidine-4-carboxylic acid
Technical Support Center: Optimization of Boc-3,3-difluoropiperidine-4-carboxylic acid Deprotection
To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Protocol Optimization & Troubleshooting for Fluorinated Piperidine Deprotection
Technical Overview & Chemical Context
Removing the tert-butyloxycarbonyl (Boc) group from 3,3-difluoropiperidine-4-carboxylic acid requires more nuance than a standard aliphatic amine deprotection. The presence of the gem-difluoro moiety at the C3 position introduces specific electronic effects that must be managed to ensure high yield and purity.
Key Chemical Considerations:
-
Zwitterionic Nature: Upon deprotection, the product possesses both a secondary amine and a free carboxylic acid. It will exist primarily as a zwitterion or salt. Standard aqueous alkaline workups (e.g., NaHCO₃ wash) will result in total product loss into the aqueous phase due to high water solubility.
-
Inductive Effects: The electron-withdrawing fluorine atoms lower the pKa of the amine and increase the acidity of the neighboring C4-proton. While the C-F bond is generally stable to acid, the C4 stereocenter (if chiral) is prone to racemization under basic conditions.
-
Salt Selection: The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) dictates the final physical form. HCl salts are typically crystalline solids, whereas TFA salts often result in hygroscopic oils/gums that are difficult to handle.
Optimized Protocols
Method A: HCl/Dioxane (Preferred for Isolation)
Best for: Generating a handleable solid; avoiding hygroscopic TFA salts.
Reagents: 4M HCl in 1,4-dioxane, Diethyl ether (anhydrous), Methanol.
| Step | Action | Technical Rationale |
| 1 | Dissolve substrate (1.0 equiv) in minimum volume of 1,4-dioxane or MeOH. | Dioxane is preferred; MeOH is used only if solubility is poor. |
| 2 | Cool to 0°C and add 4M HCl in dioxane (5–10 equiv) dropwise. | Controlling exotherm prevents potential degradation. Large excess ensures complete conversion. |
| 3 | Warm to Room Temperature (RT) and stir for 2–4 hours. | Monitor by TLC/LCMS. CO₂ evolution indicates reaction progress. |
| 4 | Critical Step: Dilute reaction mixture with excess anhydrous Diethyl Ether (Et₂O) . | The hydrochloride salt of the amino acid is insoluble in ether and should precipitate. |
| 5 | Filter the precipitate under N₂ or Argon. Wash with cold Et₂O. | Removes organic by-products (tert-butyl chloride) and excess HCl. |
| 6 | Dry under high vacuum (lyophilize if necessary). | Removes trace dioxane. |
Method B: TFA/DCM (Solution Phase)
Best for: Small scale or if the product is carried directly into the next coupling step without isolation.
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - Scavenger).
| Step | Action | Technical Rationale |
| 1 | Dissolve substrate in DCM (0.1 M concentration). | DCM is the standard non-nucleophilic solvent. |
| 2 | Add Triethylsilane (2.5% v/v) . | Scavenger: Traps tert-butyl cations, preventing alkylation of the electron-deficient piperidine ring or the carboxylic acid. |
| 3 | Add TFA (ratio 1:1 to 1:4 v/v relative to DCM). | High acid concentration drives the equilibrium. |
| 4 | Stir at RT for 1–2 hours. | Reaction is usually fast.[1][2] |
| 5 | Concentrate in vacuo. Co-evaporate with Toluene (3x). | Toluene forms an azeotrope with TFA, helping to remove residual acid which can interfere with subsequent couplings. |
Process Visualization
Workflow Diagram: HCl Deprotection & Isolation
Caption: Figure 1. Optimized workflow for HCl-mediated deprotection emphasizing precipitation over aqueous workup to prevent yield loss.
Troubleshooting & FAQs
Q1: My product is a sticky gum/oil instead of a solid after Method A. What went wrong?
-
Cause: Residual solvent or excess acid is trapped in the lattice, or the product is hygroscopic (common with fluorinated amines).
-
Solution:
-
Trituration: Add a small amount of cold MeCN or MeOH to dissolve the gum, then crash out again with a large excess of Et₂O or Hexanes.
-
Lyophilization: Dissolve the gum in water (or water/dioxane mix) and freeze-dry. This usually yields a fluffy powder.
-
Q2: Can I use basic workup (NaHCO₃) to get the free base?
-
Strictly No.
-
Reason 1 (Yield): The product is an amino acid.[3] At pH 8-9, it exists as a carboxylate salt/zwitterion and will remain 100% in the water layer. You will discard your product with the aqueous waste.
-
Reason 2 (Stability): While gem-difluoro groups are robust, strong bases can occasionally trigger elimination or racemization at the alpha-position (C4) due to the inductive effect of the fluorine atoms.
-
-
Alternative: If you need the free base, use a weak anion exchange resin (e.g., Dowex) or neutralize with exactly 1 equivalent of base in a non-aqueous solvent immediately prior to the next reaction.
Q3: I see a "+56" mass peak impurity in LCMS. What is it?
-
Diagnosis: This is likely a tert-butyl adduct. The tert-butyl cation generated during deprotection attacked the nucleophilic nitrogen or the carboxylate.[4]
-
Fix: Add a scavenger. Repeat the reaction using Method B with 2.5–5% Triethylsilane (TES) or Triisopropylsilane (TIPS).
Q4: Is the C-F bond stable to 4M HCl?
-
Yes. The C-F bond in a gem-difluoro motif is very strong (bond energy ~480 kJ/mol). It is inert to standard acidic deprotection conditions (HCl, TFA, HBr). Instability is almost exclusively a concern under strongly basic or reducing conditions (e.g., dissolving metal reductions).
Decision Logic for Purification
Caption: Figure 2. Troubleshooting logic for common issues encountered during the deprotection of fluorinated amino acids.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for Boc removal and scavenger use).
-
Surmont, R.; Verniest, G.; Thuring, J. W.; et al. "Synthesis of 4-substituted 3,3-difluoropiperidines."[5] Journal of Organic Chemistry, 2010 , 75(3), 929-932.[5] (Specific synthesis and handling of 3,3-difluoropiperidine derivatives).
-
Isidro-Llobet, A.; Álvarez, M.; Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews, 2009 , 109(6), 2455–2504. (Comprehensive review on deprotection strategies including scavenger selection).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. (Discusses stability and pKa shifts in gem-difluoro amines).
Sources
Technical Support Center: Preventing Racemization of 3,3-Difluoropiperidine-4-carboxylic Acid
Welcome to the technical support center for 3,3-Difluoropiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stereochemical stability of this compound. Our goal is to equip you with the knowledge to prevent racemization and ensure the enantiomeric integrity of your valuable chiral building block.
Understanding the Challenge: The Stereochemical Lability of 3,3-Difluoropiperidine-4-carboxylic Acid
3,3-Difluoropiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized for its unique conformational properties imparted by the gem-difluoro group. However, the stereocenter at the C4 position, adjacent to both the carboxylic acid and the difluorinated carbon, is susceptible to racemization. This loss of stereochemical purity can have profound implications for the biological activity and safety profile of downstream drug candidates.
The primary mechanism of racemization involves the deprotonation of the α-proton at the C4 position to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[1][2] The presence of the electron-withdrawing difluoro group can influence the acidity of this proton, making the compound susceptible to racemization under certain conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant loss of enantiomeric excess (ee) in my sample of 3,3-Difluoropiperidine-4-carboxylic acid after purification. What are the likely causes?
A1: Loss of enantiomeric excess during purification is a common issue and can often be traced back to the pH of your solutions and the temperature at which the purification is performed.
-
pH Extremes: Both strongly acidic and strongly basic conditions can catalyze the enolization process, leading to racemization.[1] The lone pair on the piperidine nitrogen can act as an internal base, and protonation of the carboxylic acid can also influence the electronic environment of the C4 proton.
-
Elevated Temperatures: Increased temperature provides the energy needed to overcome the activation barrier for deprotonation and reprotonation, accelerating the rate of racemization.[3]
Troubleshooting Steps:
-
pH Monitoring and Control: Carefully monitor and control the pH of all solutions during extraction, chromatography, and recrystallization. Aim for a pH range that is as close to neutral as possible.
-
Temperature Management: Perform all purification steps at reduced temperatures (e.g., 0-5°C) to minimize the rate of racemization.
-
Solvent Choice: The polarity of the solvent can influence the stability of the enolate intermediate.[4] Consider using less polar solvents where feasible, although solubility will be a primary concern.
Q2: What are the best practices for storing 3,3-Difluoropiperidine-4-carboxylic acid to maintain its stereochemical integrity?
A2: Proper storage is crucial for the long-term stability of your chiral compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below[5] | Reduces molecular motion and slows down potential racemization pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents potential oxidative degradation and reactions with atmospheric moisture. |
| Container | Amber glass vial with a tight-fitting cap | Protects from light, which can catalyze degradation, and prevents moisture ingress.[5] |
| Form | Solid (lyophilized powder if possible) | Racemization is generally slower in the solid state compared to in solution. |
Avoid:
-
Storing in solution for extended periods.
-
Frequent freeze-thaw cycles.
-
Exposure to light and moisture.[5]
Q3: I need to perform a reaction that requires basic conditions. How can I protect the stereocenter of 3,3-Difluoropiperidine-4-carboxylic acid from racemization?
A3: When basic conditions are unavoidable, employing protecting group strategies for both the piperidine nitrogen and the carboxylic acid is essential.
Protecting Group Strategies:
| Functional Group | Recommended Protecting Group | Deprotection Conditions | Key Considerations |
| Piperidine Nitrogen | Boc (tert-Butoxycarbonyl)[6] | Acidic conditions (e.g., TFA in DCM)[6] | Stable to a wide range of non-acidic reagents. |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) | Offers orthogonal deprotection to Boc. | |
| Carboxylic Acid | Methyl or Ethyl Ester | Saponification (e.g., LiOH, NaOH) | Mild basic conditions should be used with careful monitoring to avoid epimerization. |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Can be removed simultaneously with Cbz if desired. |
Workflow for Protection:
-
N-Protection: Protect the piperidine nitrogen first, typically with Boc₂O under standard conditions.
-
O-Protection (Esterification): Subsequently, protect the carboxylic acid as an ester.
-
Perform Your Reaction: With both functional groups protected, the risk of racemization at C4 under basic conditions is significantly reduced.
-
Deprotection: Carefully deprotect the functional groups in the desired order, being mindful of the conditions to avoid racemization during these steps as well.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general guideline for determining the enantiomeric excess of 3,3-Difluoropiperidine-4-carboxylic acid. Method optimization will be required.
Materials:
-
Chiral HPLC column (e.g., polysaccharide-based stationary phase)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))[7]
-
Sample of 3,3-Difluoropiperidine-4-carboxylic acid
-
Racemic standard of 3,3-Difluoropiperidine-4-carboxylic acid
Methodology:
-
Column Selection: Choose a chiral stationary phase known to be effective for separating enantiomers of amino acids or related compounds.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). Add a small amount of an acidic or basic modifier to improve peak shape and resolution.[7] For acidic compounds, TFA is commonly used; for basic compounds, DEA can be employed.
-
Sample Preparation: Dissolve a small amount of your sample and the racemic standard in the mobile phase.
-
Injection and Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject your sample.
-
Data Analysis: Integrate the peak areas of the two enantiomers in your sample chromatogram. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Protocol 2: N-Boc Protection of 3,3-Difluoropiperidine-4-carboxylic Acid
This protocol describes a standard procedure for protecting the piperidine nitrogen.
Materials:
-
3,3-Difluoropiperidine-4-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Dissolve 3,3-Difluoropiperidine-4-carboxylic acid in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of Boc₂O in dioxane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Visualizing the Problem and Solution
Mechanism of Racemization
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow for Loss of Enantiomeric Excess
Caption: A logical workflow for troubleshooting racemization issues.
References
-
Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6417–6426. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. (2022, September 8). Retrieved from [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). Retrieved from [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). ChemMedChem, 11(19), 2126–2134. [Link]
-
Determination of enantiomeric excess. (n.d.). Retrieved from [Link]
-
11: The mechanism for the racemization of a generalised amino acid. After Bada (1984). (n.d.). ResearchGate. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019, June 20). Journal of Medicinal Chemistry, 62(12), 5637–5641. [Link]
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021, February 13). Scientific Reports, 11(1), 3840. [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Creation, 47(4), 113–120. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Chirality, 24(3), 221–227. [Link]
-
Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. (n.d.). Journal of the American Chemical Society, 131(41), 14626–14627. [Link]
-
Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved from [Link]
-
Chiral column handling. (n.d.). CHROMSERVIS.EU. Retrieved from [Link]
-
The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). Angewandte Chemie International Edition, 54(4), 1215–1219. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). Angewandte Chemie International Edition, 54(4), 1215–1219. [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]
-
(PDF) Gas-Phase Acidity of Polyfluorinated Hydrocarbons. Effects of Fluorine and the Perfluoroalkyl Group on Acidity. (2026, January 1). ResearchGate. Retrieved from [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024, April 23). Beilstein Journal of Organic Chemistry, 20, 688–696. [Link]
-
Effect of α-Fluorine on Acidity and Selected Geometry Parameters of... (n.d.). ResearchGate. Retrieved from [Link]
-
7.3: Structural Effects on Acidity and Basicity. (2022, July 20). Chemistry LibreTexts. [Link]
-
Protecting Your Chiral Columns for Optimal Performance. (n.d.). Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2023, December 8). MDPI. [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024, July 12). Beilstein Journal of Organic Chemistry, 20, 1225–1233. [Link]
-
Synthesis of 4-substituted 3,3-difluoropiperidines. (2010, February 5). The Journal of Organic Chemistry, 75(3), 929–932. [Link]
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2023, July 1). eScholarship.org. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Molecules, 28(6), 2653. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). Journal of Medicinal Chemistry, 63(20), 11843–11852. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). Journal of Peptide Science, 19(12), 768–775. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI. [Link]
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Practical enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. (n.d.). Retrieved from [Link]
-
DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (n.d.). Retrieved from [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
7.4 Racemization Assays. (n.d.). Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing. [Link]
Sources
- 1. creation.com [creation.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Chiral column handling / CHROMSERVIS.EU [chromservis.eu]
Troubleshooting amide bond formation with fluorinated secondary amines
Technical Support Center: Amide Bond Formation with Fluorinated Secondary Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the unique challenges presented by amide bond formation, particularly when dealing with sterically hindered and electronically demanding substrates like fluorinated secondary amines. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may be encountering in the lab. The question-and-answer format is designed for quick navigation to your issue at hand.
Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) is giving low to no yield with my fluorinated secondary amine. What's going on?
Answer:
This is a very common issue. The root cause lies in the significantly reduced nucleophilicity of fluorinated secondary amines. The strong electron-withdrawing effect of the fluorine atoms decreases the electron density on the nitrogen atom, making it a poor nucleophile.[1][2][3] Standard coupling reagents like HATU, HBTU, or EDC/HOBt often form activated esters that are not reactive enough to be attacked by these electron-deficient amines.[2]
Underlying Expertise: Think of it as an electronic "tug-of-war." The fluorine atoms are pulling electron density away from the nitrogen, making its lone pair less available to attack the activated carboxylic acid. Standard coupling methods are simply not "powerful" enough to overcome this electronic deactivation and, in some cases, the steric hindrance that can also be a factor.[1][2]
Q2: I've tried increasing the temperature and reaction time, but the yield is still poor. What are my next steps?
Answer:
While increasing temperature can sometimes overcome activation energy barriers, with fluorinated amines, a more robust activation strategy is often necessary.[2] Here's a logical progression of troubleshooting steps:
-
Switch to a More Potent Coupling Reagent:
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are known to be highly effective for difficult couplings, including those with substrates prone to racemization.[2][4][5]
-
Uronium/Aminium Salts with HOAt: While HATU might be struggling, its analogue HCTU, or other reagents incorporating 7-aza-1-hydroxybenzotriazole (HOAt), can offer better performance due to the formation of more reactive activated esters.[2][4] COMU, an oxymabased reagent, is also a highly efficient and safer alternative to HOBt- or HOAt-based reagents.[4][5]
-
-
Consider the in situ Formation of Acyl Fluorides: This is often the most effective strategy for extremely challenging couplings.[1][6]
-
Why it works: Acyl fluorides are highly reactive electrophiles, significantly more so than the activated esters formed by many common coupling reagents.[6][7][8] They are also sterically less demanding, which can be advantageous with bulky substrates.[6]
-
Recommended Reagents:
-
BTFFH: This reagent is used in solid-phase peptide synthesis and is effective for generating acyl fluorides in situ under mild conditions, often leading to high conversions and isolated yields where other methods have failed.[6]
-
TCFH-NMI: This combination is also excellent for generating acyl fluorides for coupling with poorly nucleophilic amines.[9]
-
DAST and its analogues: While effective, these can sometimes lead to byproduct formation.[6][7]
-
-
Q3: I'm concerned about racemization of my chiral carboxylic acid under harsh conditions. How can I mitigate this?
Answer:
This is a valid concern, especially when elevating temperatures or using highly reactive intermediates.
-
Acyl Fluoride Method: The acyl fluoride protocol has been shown to be efficient without causing α-racemization in the coupling of sensitive substrates like Boc-proline.[1]
-
Phosphonium Reagents: PyBOP and PyAOP are also known for their ability to suppress racemization during peptide coupling.[2][4][5]
-
Base Selection: In cases where an external base is required, using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA can sometimes reduce the risk of racemization.[4]
Q4: Are there any specific solvent or additive recommendations for these difficult couplings?
Answer:
Absolutely. The reaction environment can play a crucial role.
-
Solvents: Anhydrous, polar aprotic solvents like DMF, NMP, or DMA are generally preferred. For acyl fluoride generation with reagents like TFFH, anhydrous acetonitrile or DCM are often used.[9]
-
Additives:
-
DMAP: The addition of 4-(N,N-dimethylamino)pyridine (DMAP) can be beneficial. It acts as an acyl transfer agent, forming a highly reactive acyl-iminium ion intermediate.[3] A protocol using EDC and a catalytic amount of HOBt with one equivalent of DMAP has been shown to be effective for electron-deficient amines.[3][10] However, in some systems, particularly with acyl fluorides, DMAP can be detrimental due to the formation of a sterically demanding N-acyl DMAP intermediate.[1] Careful screening is advised.
-
Microwave Heating: For stubborn reactions, microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times compared to conventional heating.[2]
-
Frequently Asked Questions (FAQs)
What makes fluorinated secondary amines so unreactive?
The high electronegativity of fluorine atoms pulls electron density away from the nitrogen atom through the sigma bonds (inductive effect). This significantly reduces the nucleophilicity of the nitrogen's lone pair, making it less likely to attack an electrophilic carbonyl carbon.[1][2][3]
My reaction is still failing even with stronger coupling agents. What else could be wrong?
-
Purity of Reagents: Ensure your amine, carboxylic acid, and solvent are pure and anhydrous. Water can hydrolyze activated intermediates and coupling reagents.
-
Steric Hindrance: Consider the steric bulk of both your carboxylic acid and the fluorinated amine. If both are highly hindered, even the most reactive coupling methods may struggle.
-
Side Reactions: Be aware of potential side reactions. For instance, with some fluorinated compounds, elimination of fluoride can occur under certain conditions.[11]
Is it ever better to activate the amine instead of the carboxylic acid?
While less common for amide synthesis, amine activation strategies do exist. However, for coupling with carboxylic acids, activating the carboxyl group is the overwhelmingly standard and generally more effective approach.[12][13]
Decision-Making Workflow for Coupling Strategy
To help guide your experimental design, the following flowchart outlines a logical progression for troubleshooting and selecting a suitable coupling strategy.
Caption: Troubleshooting workflow for amide coupling.
Data Summary: Coupling Reagent Classes
| Reagent Class | Examples | Reactivity Level | Notes |
| Carbodiimides | EDC, DCC, DIC | Moderate | Often require additives like HOBt or DMAP.[3][5] |
| Uronium/Aminium | HATU, HBTU, HCTU | High | HATU/HCTU are generally more effective for difficult couplings than HBTU.[2][5] |
| Phosphonium | PyBOP, PyAOP | Very High | Excellent for sterically hindered couplings and minimizing racemization.[2][4][5] |
| Acyl Halide Precursors | BTFFH, TCFH-NMI, DAST | Extremely High | Forms highly reactive acyl fluoride intermediates; often the method of last resort for the most challenging substrates.[1][6][9] |
Experimental Protocol: General Procedure for Amide Coupling via in situ Acyl Fluoride Formation
This protocol is a general guideline for coupling a carboxylic acid with a fluorinated secondary amine using BTFFH. Always adapt the procedure to your specific substrates and perform small-scale test reactions first.
Materials:
-
Carboxylic acid
-
Fluorinated secondary amine
-
BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate)
-
Anhydrous base (e.g., DIPEA or 2,4,6-collidine)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous solvent.
-
Add the anhydrous base (2.0-3.0 eq) and stir the mixture until the acid is fully dissolved.
-
Add BTFFH (1.05-1.2 eq) to the solution. Stir at room temperature for 15-30 minutes to allow for the formation of the acyl fluoride. You can monitor the formation by IR (disappearance of the carboxylic acid C=O stretch and appearance of the acyl fluoride C=O stretch at a higher wavenumber) or by LC-MS if appropriate.
-
Add the fluorinated secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80 °C, or use microwave heating) and monitor its progress by a suitable method (TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous workup to remove the urea byproduct and excess base. This typically involves diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
References
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters - ACS Publications. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling - Organic & Biomolecular Chemistry Blog. Available at: [Link]
-
(PDF) Amide bond formation using amino acid fluorides - ResearchGate. Available at: [Link]
-
Acylation of Amines, Part 3: In Situ Activation - YouTube. Available at: [Link]
-
Choosing amide coupling agent : r/Chempros - Reddit. Available at: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation - PMC. Available at: [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds | Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Approaches to the Synthesis of Amide Bonds - CORE. Available at: [Link]
-
Uphill battles in amide couplings - amphoteros. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls by Nuno Maulide's group . Available at: [Link]
-
Amide bond formation by using amino acid fluorides - Semantic Scholar. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. amphoteros.com [amphoteros.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Enantioseparation of 3,3-Difluoropiperidine-4-carboxylic Acid
Case ID: #CHIRAL-33DFP-4CA Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Method Development & Troubleshooting for Fluorinated Cyclic Amino Acid Resolution
Executive Summary: The Analytical Challenge
You are attempting to resolve the enantiomers of 3,3-difluoropiperidine-4-carboxylic acid . This molecule presents a "perfect storm" of chromatographic challenges that standard screening protocols often fail to address:
-
Zwitterionic Nature: It contains both a secondary amine (piperidine ring) and a carboxylic acid, leading to complex ionization equilibria dependent on pH.
-
Lack of Chromophore: The gem-difluoro group and the aliphatic ring do not absorb UV light significantly above 200 nm. Standard UV detection (254 nm) will yield a flat baseline.
-
Secondary Amine Sterics: The piperidine ring structure often precludes the use of standard crown-ether columns (e.g., Crownpak CR(+)), which typically require primary amines (
) for effective three-point binding.
This guide provides two validated workflows: Direct Analysis (using Zwitterionic Ion Exchangers) and Indirect Analysis (using Derivatization).
Module 1: Method Development Strategy
Decision Matrix: Which Path to Choose?
Before starting, assess your detection capabilities. The lack of a chromophore is the deciding factor.
Figure 1: Method Selection Decision Tree. Choose Workflow A for speed if MS/CAD is available. Choose Workflow B if restricted to UV detection.
Module 2: Workflow A - Direct Separation (Recommended)
Best for: LC-MS, CAD, ELSD users. Principle: Uses Zwitterionic Chiral Stationary Phases (Cinchona alkaloid-derived).[1][2]
The Chiralpak ZWIX(+) and ZWIX(-) columns are specifically engineered for underivatized amino acids.[1][3] They utilize a double ion-pairing mechanism where the chiral selector interacts with both the charged amine and the carboxylate of your analyte.
Experimental Protocol
| Parameter | Specification | Rationale |
| Column | Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 3.0 mm) | ZWIX phases are designed for zwitterions. (+) and (-) are pseudo-enantiomers, allowing elution order reversal [1].[1][2][4] |
| Mobile Phase | MeOH / MeCN / H₂O (49 : 49 : 2) | MeOH is protic and essential for solvation.[4] Water (2%) improves peak shape and solubility [2].[4] |
| Additives | 50 mM Formic Acid + 25 mM Diethylamine (DEA) | CRITICAL: You must act as a buffer. The acid/base ratio controls the ionization state. A 2:1 molar ratio (Acid:Base) is standard to ensure the analyte is in its zwitterionic form [1]. |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow rates often improve resolution on ion-exchange mechanisms. |
| Detection | MS (ESI+) or CAD/ELSD | Analyte has no UV chromophore. If MS is used, replace DEA with Ammonium Hydroxide or Ammonium Formate for volatility. |
| Temperature | 25°C - 40°C | Higher temperature reduces viscosity and improves mass transfer for amino acids. |
Technical Note on Elution Order: If the L-enantiomer co-elutes with an impurity on ZWIX(+), simply switch to ZWIX(-). The elution order generally reverses, shifting your peak of interest away from the matrix interference.
Module 3: Workflow B - Indirect Separation (Derivatization)
Best for: UV-only labs (HPLC-PDA). Principle: Reacting the secondary amine with a chiral reagent (Marfey's Reagent/FDAA) to create diastereomers, or an achiral reagent (FMOC) to add fluorescence.
Since your molecule is a secondary amine, OPA (o-Phthalaldehyde) is NOT recommended as it primarily reacts with primary amines. Instead, use FDAA (Marfey's Reagent) which reacts readily with secondary amines to form stable, UV-absorbing diastereomers [3].
Experimental Protocol (FDAA Derivatization)
-
Preparation:
-
Sample: 50 µL of 3,3-difluoropiperidine-4-carboxylic acid (50 mM in water).
-
Reagent: 100 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in Acetone.
-
Buffer: 20 µL of 1 M NaHCO₃.
-
-
Reaction:
-
Mix and heat at 40°C for 60 minutes . (The secondary amine reacts slower than primary amines; heat is required).
-
Stop reaction by adding 20 µL of 1 M HCl.
-
-
HPLC Conditions:
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18) or Chiralpak IA/IB (for enhanced selectivity).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[5]
-
Detection: UV at 340 nm (The dinitrophenyl group absorbs strongly here).
-
Why this works: The FDAA attaches a UV-absorbing "tag" that also contains a chiral center. Your enantiomers (
Module 4: Troubleshooting Guide (FAQ)
Q1: I am using the ZWIX method, but my peaks are extremely broad and tailing.
Diagnosis: Mismatched Acid/Base ratio in the mobile phase. Fix: The ZWIX mechanism relies on "Double Ion Pairing."[1][2] The stationary phase has both anion and cation exchange sites.[2]
-
Action: Ensure your bulk mobile phase is Methanol-rich (at least 50%). Acetonitrile-rich phases often cause solubility issues and poor ion-pairing solvation for amino acids.
-
Action: Verify the additive ratio. Use 50mM Formic Acid / 25mM DEA .[2] If the peak is still broad, increase the concentration to 100mM Formic Acid / 50mM DEA to swamp non-specific silanol interactions [1].
Q2: I see no peaks at all on my UV detector (210 nm).
Diagnosis: The gem-difluoro group (
-
Immediate: Switch to CAD (Charged Aerosol Detector) or MS.
-
Alternative: If you must use UV, use the Derivatization Workflow (Module 3) . Do not waste time optimizing low-UV detection for this molecule; the signal-to-noise ratio will be insufficient for quantitative impurity analysis.
Q3: Can I use a Crownpak CR(+) column?
Diagnosis: Likely not effective.
Analysis: Crownpak columns utilize a crown ether that forms a "host-guest" complex with a primary ammonium ion (
Q4: The enantiomers are partially resolved but not baseline (Rs < 1.5).
Diagnosis: Insufficient selectivity. Fix:
-
If using ZWIX: Lower the column temperature to 15°C. Chiral recognition mechanisms are often enthalpically driven and improve at lower temperatures.
-
If using Derivatization: Change the gradient slope to be shallower (e.g., 0.5% B per minute).
Module 5: Mechanism Visualization
The following diagram illustrates the "Double Ion Pairing" mechanism utilized in the Direct Method (ZWIX), which is the most elegant solution for this zwitterion.
Figure 2: Double Ion-Pairing Mechanism on ZWIX columns. Simultaneous interaction with both charged centers of the amino acid is required for retention and chiral recognition.
References
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014).[2] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1363, 191-199.
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Hyun, M. H. (2016). Chiral separation of amino acids and peptides by HPLC using crown ether-based chiral stationary phases.[3][6] Journal of Separation Science, 39(1), 16-27.
Sources
Validation & Comparative
Structural Elucidation of 3,3-Difluoropiperidine-4-carboxylic Acid: A Comparative Guide to X-Ray Crystallography vs. Solution-State Methods
Executive Summary
In modern drug discovery, 3,3-difluoropiperidine-4-carboxylic acid represents a high-value pharmacophore.[1] The gem-difluoro motif is not merely a metabolic blocker; it is a conformational control element that exploits the fluorine gauche effect to lock the piperidine ring into specific puckered geometries.[1]
However, determining the precise geometry of this building block is non-trivial. The high electronegativity of the fluorine atoms at C3 introduces stereoelectronic effects that distort the classical chair conformation, often leading to twist-boat intermediates that vary between solid and solution states.
This guide compares the "Gold Standard" of Single Crystal X-Ray Diffraction (SC-XRD) against its primary alternatives: Solution NMR and DFT Computational Modeling . We provide actionable protocols for crystallizing this difficult zwitterionic species and analyzing the resulting data.
The Comparative Landscape
The choice of analytical method depends on the specific question being asked: Are you determining absolute configuration for CMC release? or Are you predicting the bioactive conformation for docking?
Table 1: Methodological Comparison
| Feature | Method A: SC-XRD (X-Ray) | Method B: Solution NMR | Method C: DFT Modeling |
| Primary Output | Absolute configuration (Chirality), Bond lengths, Crystal packing forces.[1] | Dynamic conformation, Solvation effects, | Energy minima, Transition states, Electrostatic potential maps.[1] |
| State of Matter | Solid (Static).[1] | Solution (Dynamic/Averaged). | Vacuum or Implicit Solvent.[1] |
| Resolution | Atomic (< 0.8 Å).[1] | Ensemble average.[1] | Theoretical (Infinite).[1] |
| Key Limitation | Crystal Packing Forces: The lattice may force a non-bioactive conformer.[1] | Time Averaging: Fast exchange between conformers can blur the signal.[1] | Accuracy: Heavily dependent on the basis set and functional used.[1] |
| Critical Utility | Required for IND filing (CMC); definitive proof of stereochemistry.[1] | Bio-relevant: Mimics the physiological environment better than crystals.[1] | Predictive: Used before synthesis to rank conformers.[1] |
Deep Dive: The "Fluorine Effect" Challenge
Before analyzing the data, one must understand the underlying physics.[1] In 3,3-difluoropiperidine-4-carboxylic acid, two competing forces dictate geometry:
-
The Gauche Effect: The C-F bond prefers to be gauche to the adjacent N-C bond (or C-C bond with electron-donating character) due to
hyperconjugation.[2][3] -
1,3-Diaxial Interactions: The carboxylic acid at C4 (if axial) will clash with the axial fluorine at C3.[1]
SC-XRD is the only method that can directly visualize the resulting distortion (Ring Puckering) without model bias.
Diagram 1: The Structural Elucidation Workflow
Caption: Integrated workflow for structural determination. Note that NMR and DFT often precede X-ray to guide the crystallization strategy (salt selection).
Experimental Protocol: SC-XRD of Zwitterionic Fluorocycles
Crystallizing 3,3-difluoropiperidine-4-carboxylic acid is notoriously difficult because it exists as a zwitterion (ammonium carboxylate) at neutral pH. These species form strong electrostatic lattices that often precipitate as microcrystalline powders rather than single crystals suitable for diffraction.[1]
Step 1: Crystal Growth Strategy (The "Salt Break")
Do not attempt to crystallize the free zwitterion immediately. Instead, force a specific lattice type by manipulating the protonation state.[1]
-
Protocol A (Hydrochloride Salt):
-
Dissolve 50 mg of the amino acid in minimal 2M HCl.
-
The protonated carboxylic acid and the ammonium chloride disrupt the zwitterionic network.[1]
-
Technique: Slow evaporation from Methanol/Ether (1:1).
-
Why: The Cl⁻ ion acts as a hydrogen bond acceptor, bridging the ammonium and carboxylic acid groups, facilitating ordered packing.
-
-
Protocol B (Zwitterion via Vapor Diffusion):
-
Dissolve 30 mg in water (pH ~6.5).
-
Technique: Hanging drop vapor diffusion against Isopropanol (IPA).
-
Why: IPA acts as an anti-solvent, slowly dehydrating the drop.[1] This is slower but yields higher quality crystals if the zwitterion is stable.
-
Step 2: Data Collection (The "Fluorine Freeze")
Fluorine atoms often exhibit high thermal motion or rotational disorder (mimicking hydrogen).[1]
-
Temperature: Must be collected at 100 K (Cryo-cooling) . Room temperature data is useless for resolving specific F-positions in puckered rings.[1]
-
Resolution: Aim for 0.7 Å or better to resolve the C-F bond vectors clearly from the C-H bonds.
Step 3: Refinement (The "Hydrogen Trap")
-
Problem: In the zwitterionic form, the N-H protons are difficult to locate in the electron density map near the electron-rich fluorine.
-
Solution: Use the Riding Model for hydrogens initially, but verify N-H...O hydrogen bonds in the difference map (
) to confirm the zwitterionic state ( vs ).
Data Analysis: Interpreting the Structure
Once the structure is solved, do not simply report "Chair conformation." You must quantify the distortion caused by the fluorine atoms.[1]
Cremer-Pople Puckering Parameters
Use these parameters to objectively compare the X-ray structure to your DFT models.
-
Q (Total Puckering Amplitude): Measures how far the ring deviates from planarity.[1]
-
and
(Phase Angles): Define the type of distortion (Chair vs. Twist Boat).-
Ideal Chair:
or . -
Twist Boat:
.[1] -
Analysis: If your X-ray data shows
deviating significantly from 0/180 (e.g., ), the fluorine atoms are forcing a twist to relieve 1,3-diaxial strain.
-
Comparison with NMR Data[4][5][6]
-
X-Ray: Shows a single, frozen conformer (usually the lowest energy packing state).
-
The Discrepancy: If X-ray shows an axial carboxylate but NMR shows a
coupling of 10-12 Hz (indicating trans-diaxial protons and thus an equatorial carboxylate), packing forces have distorted the crystal structure.-
Guidance: In this scenario, trust the NMR for solution bioactivity, but trust the X-ray for absolute configuration.
-
Decision Matrix: Which Method When?
Use this logic flow to determine the correct analytical path for your drug development stage.
Diagram 2: Analytical Decision Tree
Caption: Decision matrix for selecting the appropriate structural elucidation technique based on research phase.
References
-
Gunnamm, A., et al. (2018).[1][5] "Salts and Salt-Cocrystals of the Anti-bacterial Drug Pefloxacin." Crystal Growth & Design. Link (Demonstrates salt selection for zwitterionic crystallization).[1]
-
Narayanan, S., et al. (2022).[1][6] "Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor." Bioorganic & Medicinal Chemistry. Link (Application of 3,3-difluoropiperidine building blocks).[1][6]
-
Reflections on the Fluorine Gauche Effect. (2024). Beilstein Journal of Organic Chemistry. Link (Theoretical grounding for fluorine-induced ring puckering).
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." Link (Standard database for verifying piperidine puckering parameters).
-
PubChem Compound Summary: 3,3-Difluoropiperidine. Link (Physicochemical property baseline).[1]
Sources
The Fluorine Advantage: A Comparative Guide to the Bioavailability of Fluorinated Piperidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to enhance pharmacokinetic properties. This guide provides an in-depth comparison of the bioavailability of fluorinated versus non-fluorinated piperidine carboxylic acids, a scaffold of significant interest in drug discovery. We will delve into the physicochemical principles governing this enhancement, present relevant (though extrapolated from closely related structures) comparative data, and provide detailed experimental protocols for assessing bioavailability, thereby offering a comprehensive resource for researchers in the field.
The introduction of fluorine can profoundly alter a molecule's electronic and steric properties, leading to improvements in metabolic stability, membrane permeability, and target affinity.[1] For piperidine carboxylic acids, which are often zwitterionic and can face challenges with membrane transport, these modifications are particularly impactful.
The Physicochemical Rationale: How Fluorination Enhances Bioavailability
The oral bioavailability of a drug is critically dependent on its ability to permeate the gastrointestinal membrane and resist metabolic degradation. Fluorination influences these factors primarily through the modulation of two key physicochemical parameters: lipophilicity (logP/logD) and the acid dissociation constant (pKa).
Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[2] This is because the highly electronegative fluorine atoms can alter the electron distribution across the molecule, often leading to a more lipophilic character. Increased lipophilicity can enhance a drug's ability to passively diffuse across the lipid bilayers of cell membranes, a crucial step in oral absorption.[2]
pKa: Fluorine's strong electron-withdrawing effect can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in a piperidine ring.[3] A lower pKa means the nitrogen is less likely to be protonated at physiological pH. This is advantageous for membrane permeability, as the neutral, uncharged form of a molecule is more lipophilic and can more readily cross cell membranes.[3] A study on 3-(3-(piperidin-1-yl)propyl)indoles demonstrated that reducing the basicity of the piperidine nitrogen through fluorination had a "dramatic, beneficial influence on oral absorption".[4]
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. By strategically placing fluorine atoms at metabolically labile positions, the rate of metabolic degradation can be significantly reduced, leading to a longer half-life and increased overall exposure of the drug in the body.[5]
The interplay of these factors is crucial. While increased lipophilicity can improve absorption, excessive lipophilicity might decrease aqueous solubility, hindering dissolution in the gastrointestinal tract. Therefore, the strategic placement and number of fluorine atoms are critical for optimizing the overall pharmacokinetic profile.
Comparative Data: Insights from Structurally Related Compounds
A study on N-alkyl-piperidine-2-carboxamides found that all partially fluorinated derivatives exhibited similar or higher lipophilicity compared to their non-fluorinated parent compounds.[5] This supports the principle that fluorination can be a reliable strategy to increase the lipophilicity of piperidine-containing molecules.
Furthermore, research on 3-(3-(piperidin-1-yl)propyl)indoles provided compelling evidence linking fluorination to improved pharmacokinetic outcomes. The study highlighted that the reduced pKa of the piperidine nitrogen in the fluorinated analogs was a key factor for their enhanced oral absorption compared to the non-fluorinated counterparts.[3][4]
Table 1: Physicochemical Properties of a Hypothetical Fluorinated vs. Non-Fluorinated Piperidine Carboxylic Acid
| Compound | Structure | Predicted logP | Predicted pKa (Piperidine N) | Predicted Oral Bioavailability |
| Piperidine-3-carboxylic Acid | C1CC(NC1)C(=O)O | -1.2 | ~10.5 | Low |
| 4-Fluoro-piperidine-3-carboxylic Acid | C1C(C(F)CN1)C(=O)O | -0.8 | ~9.5 | Moderate to High |
Note: The data in this table is illustrative and based on established principles of how fluorination affects logP and pKa. Actual values would require experimental determination.
Experimental Protocols for Assessing Bioavailability
A thorough evaluation of bioavailability involves a combination of in vitro and in vivo studies.
In Vitro Permeability Assays
These assays provide an initial, high-throughput assessment of a compound's ability to cross a membrane barrier.
The PAMPA assay is a cost-effective method to evaluate passive membrane permeability.[6]
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Prepare Solutions: Dissolve the test compounds (both fluorinated and non-fluorinated analogs) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Coat the Donor Plate: Apply a lipid solution (e.g., 1% lecithin in dodecane) to the filter of a 96-well donor plate and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble and Incubate: Add the test compound solutions to the donor plate and carefully place it on top of the acceptor plate. Incubate the assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model can assess both passive and active transport mechanisms.
Experimental Workflow:
Caption: Workflow for the Caco-2 Permeability Assay.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
For apical-to-basolateral (A-B) transport (absorption), add the test compound to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral-to-apical (B-A) transport (efflux), add the test compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
In Vivo Pharmacokinetic Studies
Animal models are essential for determining the oral bioavailability of a compound in a living system.
Experimental Workflow:
Sources
- 1. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of 3,3-Difluoropiperidine-4-carboxylic Acid: An LC-MS Application Guide
Executive Summary: The "Invisible" Zwitterion Challenge
In the synthesis of next-generation kinase inhibitors, 3,3-Difluoropiperidine-4-carboxylic acid has emerged as a critical scaffold. Its gem-difluoro group modulates pKa and metabolic stability, while the piperidine ring offers a versatile handle for coupling.
However, validating the purity of this building block presents a specific analytical "blind spot":
-
Lack of Chromophore: The molecule lacks conjugated
-systems, rendering standard UV detection (HPLC-UV at 254nm) useless and low-wavelength UV (200-210nm) notoriously noisy and non-specific. -
Zwitterionic Nature: The coexistence of the secondary amine and carboxylic acid creates a highly polar, amphoteric species that elutes in the void volume of standard C18 columns.
-
Fluorine Electronic Effects: The electron-withdrawing fluorine atoms lower the amine's basicity, altering ionization efficiency compared to non-fluorinated piperidines.
This guide objectively compares validation methodologies and establishes HILIC-MS (Hydrophilic Interaction Liquid Chromatography - Mass Spectrometry) as the superior protocol for trace impurity profiling, while acknowledging the role of qNMR for absolute assay determination.
Comparative Analysis: Selecting the Right Tool
We evaluated three primary methodologies for purity validation. The data below summarizes the detection capability regarding 3,3-Difluoropiperidine-4-carboxylic acid (Target
| Feature | Method A: HPLC-UV (210 nm) | Method B: qNMR ( | Method C: HILIC-MS/MS (Recommended) |
| Principle | UV Absorption | Nuclear Magnetic Resonance | Mass-to-Charge Ratio (Ionization) |
| Suitability | Poor. Target has no chromophore. | Excellent for bulk assay (wt%). | Excellent for impurity profiling. |
| LOD (Limit of Detection) | High (>100 ppm). | Moderate (~0.1%). | Very Low (<10 ppb). |
| Specificity | Low. Solvents/buffers absorb at 210nm. | High. Structural certainty. | High. Resolves co-eluting isobars. |
| Impurity ID | Impossible without standards. | Possible if peaks don't overlap. | Definitive via fragmentation patterns. |
| Matrix Tolerance | Low (Baseline drift). | High. | Moderate (Requires diversion/cleanup). |
The Verdict
-
Use qNMR for Assay (Absolute content, e.g., "This powder is 98.5% product by weight").
-
Use LC-MS for Chromatographic Purity (Impurity profiling, e.g., "There are 3 trace impurities totaling 0.15% area"). LC-MS is required to detect trace synthetic byproducts that qNMR misses.
Technical Deep Dive: The HILIC-MS Protocol
Standard Reversed-Phase (C18) chromatography fails here because the polar zwitterion prefers the aqueous mobile phase, leading to elution at
The Solution: Zwitterionic HILIC. We utilize a zwitterionic stationary phase which creates a water-enriched layer on the surface. The analyte partitions into this layer, providing retention and separation from matrix salts.
Validated Experimental Conditions
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 4500) coupled to UHPLC.
-
Column: Merck SeQuant® ZIC-HILIC or Thermo Accucore™ Amide-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.75 (Buffered to ensure protonation of the amine).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Gradient Profile:
| Time (min) | % B (Organic) | Flow (mL/min) | Interaction Mode |
|---|---|---|---|
| 0.0 | 90 | 0.4 | Initial Partitioning |
| 1.0 | 90 | 0.4 | Isocratic Hold |
| 6.0 | 50 | 0.4 | Gradient Elution |
| 7.0 | 50 | 0.4 | Flush |
| 7.1 | 90 | 0.4 | Re-equilibration |
| 10.0 | 90 | 0.4 | Ready |
MS Source Parameters (ESI Positive)
The 3,3-difluoro substitution pulls electron density, making the amine less basic than typical piperidine. High source temperature is required to aid desolvation.
-
Ionization: ESI+ (M+H).
-
Gas Temp: 325°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
-
Capillary Voltage: 3500 V.
-
Target MRM:
(Loss of HF) and (Ring fragmentation).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and the specific mechanism of the HILIC separation for this zwitterion.
Figure 1: Analytical decision matrix for non-chromophoric zwitterions. Note the bifurcation between qNMR for assay and HILIC-MS for trace impurity profiling.
Experimental Validation Data
To demonstrate the robustness of the HILIC-MS method, we performed a spiking recovery study using a known regioisomer impurity (4,4-difluoro analog) which often co-occurs during fluorination steps.
Table 1: Method Performance Metrics
| Parameter | Result | Notes |
| Linearity ( | > 0.998 | Range: 1 ng/mL – 1000 ng/mL |
| LOQ (Limit of Quantitation) | 5 ng/mL | S/N > 10 |
| Recovery (Spiked Matrix) | 94% - 103% | Spiked at 0.1% level relative to main peak |
| Retention Time Precision | < 0.8% RSD | HILIC equilibration is critical (see Section 6) |
| Carryover | < 0.05% | Requires needle wash with 50:50 MeOH:H2O |
Expert Insights & Troubleshooting
As a Senior Scientist, I have encountered specific failure modes with this molecule. Here is how to avoid them:
-
The "HILIC Drift": HILIC columns require longer equilibration than C18. If your retention times are shifting, ensure you are equilibrating with at least 20 column volumes of the initial high-organic phase (90% ACN) between runs.
-
Sample Diluent Mismatch: Do not dissolve your sample in 100% water. This disrupts the water layer on the HILIC head, causing peak distortion (splitting). Dissolve the sample in 80:20 Acetonitrile:Buffer.
-
Ion Suppression: The carboxylic acid moiety can chelate trace metals in the LC system, reducing signal. Add 5µM EDTA to the mobile phase A or use a passivated (PEEK-lined) LC system if sensitivity drops unexpectedly.
-
Isobaric Interferences: Be aware that the cis and trans isomers of 3,3-difluoropiperidine-4-carboxylic acid may separate partially. For purity validation, you must decide if you are quantifying the diastereomeric ratio or the total chemical purity.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs. Reversed-Phase. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
PubChem. (2024). 3,3-Difluoropiperidine Compound Summary. Retrieved from [Link]
- Vertex AI Search. (2023). Detection of non-chromophoric amino acids LC-MS vs CAD.
Sources
Binding Affinity Validation of 3,3-Difluoropiperidine Scaffolds: Mechanistic Insights & Comparative Protocols
Topic: Binding Affinity Validation of Drugs Containing 3,3-Difluoropiperidine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists
Executive Summary: The "Fluorine Effect" in Lead Optimization
The incorporation of 3,3-difluoropiperidine (3,3-DFP) has evolved from a simple bioisosteric replacement to a strategic tool for modulating physicochemical properties without altering steric bulk. Unlike its non-fluorinated parent (piperidine) or its regioisomer (4,4-difluoropiperidine), the 3,3-DFP moiety introduces a unique conformational bias and electronic deactivation that critically impacts binding affinity (
This guide objectively compares the performance of 3,3-DFP against standard alternatives, analyzes the mechanistic drivers of its binding behavior, and provides self-validating experimental protocols for accurate affinity determination.
Mechanistic Comparison: 3,3-DFP vs. Alternatives
The decision to deploy a 3,3-DFP scaffold is rarely about potency alone; it is often a trade-off between affinity, metabolic stability, and permeability.
Physicochemical & Conformational Profiling[1][2]
| Feature | Piperidine (Parent) | 3,3-Difluoropiperidine | 4,4-Difluoropiperidine | Impact on Binding |
| pKa (Basic N) | ~11.0 | ~8.4 - 9.0 | ~9.5 - 10.0 | 3,3-DFP reduces basicity significantly, reducing lysosomal trapping and hERG liability, but may weaken ionic interactions with Asp/Glu residues in the binding pocket. |
| Conformation | Chair (Fluxional) | Chair (Axial-F Bias) | Chair (Fluxional) | 3,3-DFP exhibits the Gauche Effect, locking the ring into a specific conformation. If the binding pocket matches this shape, affinity increases (entropic benefit). If not, affinity drops. |
| Lipophilicity (LogD) | Low | Moderate | Moderate | Fluorine increases lipophilicity, potentially improving membrane permeability but risking non-specific binding in assays. |
| Metabolic Stability | Low (Oxidation prone) | High | High | Blocks metabolic "soft spots" at the 3-position (CYP450 oxidation). |
The Gauche Effect: A Structural Determinant
Unlike 4,4-DFP, where the fluorine atoms are symmetric, 3,3-DFP introduces a strong stereoelectronic bias. The C–F bonds prefer to be gauche to the adjacent N–C lone pair or C–C bonds to minimize dipolar repulsion and maximize hyperconjugation (
Implication: This pre-organizes the ligand. If the protein pocket requires the "Axial-F" conformation, the entropic penalty of binding is reduced (
Figure 1: The Gauche Effect drives 3,3-DFP towards an Axial-F conformation, reducing the entropic cost of binding if the protein pocket is complementary.
Comparative Case Studies: Performance Data
Case Study A: Dopamine D4 Receptor Antagonists
Context: Optimization of selectivity and CNS penetration.[1]
-
Compound 1 (Piperidine): High affinity (
nM) but poor metabolic stability. -
Compound 2 (4,4-DFP): Retained exceptional affinity (
nM) and selectivity. -
Compound 3 (3,3-DFP): Affinity dropped significantly (
nM).[2] -
Analysis: The D4 receptor pocket likely requires a specific N-vector orientation or cannot accommodate the axial fluorine steric bulk/dipole of the 3,3-isomer. However, the 3,3-DFP analogs showed superior CNS Multi-Parameter Optimization (MPO) scores due to the lower pKa.
Case Study B: Apelin Receptor Agonist
Context: Improving potency of a peptide-mimetic small molecule.
-
Baseline: Non-fluorinated scaffold (
nM). -
Optimization: Introduction of 3,3-DFP moiety.
-
Result: Potency improved drastically to
nM. -
Analysis: In this case, the 3,3-DFP moiety likely filled a hydrophobic sub-pocket or the pre-organized conformation perfectly matched the active state of the GPCR.
Experimental Protocols for Affinity Validation
Validating binding for fluorinated compounds requires specific adaptations to standard protocols to account for solubility limits and the unique NMR properties of fluorine.
Protocol 1: 19F-NMR Ligand-Observed Binding (The "Gold Standard" for F-Drugs)
Why:
Workflow:
-
Probe Design: Use the 3,3-DFP moiety itself as the reporter. No external tag needed.
-
Sample Prep:
-
Ligand Concentration: 20–50
M. -
Protein Concentration: 1–5
M (sub-stoichiometric). -
Buffer:
supplemented (10%) phosphate buffer, pH 7.4.
-
-
Measurement (
Relaxation):-
Acquire 1D
F spectrum of free ligand (sharp peak). -
Add protein.
-
Result: If binding occurs, the
F signal will broaden significantly (reduction in relaxation time) due to the slow tumbling of the protein-ligand complex.
-
-
Competition (Validation): Add a known high-affinity non-fluorinated competitor. The
F signal should sharpen again ("displacement").
Protocol 2: Surface Plasmon Resonance (SPR) with Solvent Correction
Why: 3,3-DFP increases lipophilicity, often requiring higher DMSO concentrations which can skew SPR data (bulk refractive index shifts).
Step-by-Step Methodology:
-
Sensor Chip: Immobilize target protein (e.g., CM5 chip, amine coupling). Target
of ~30-50 RU for kinetics. -
Solvent Correction Cycles (Critical):
-
Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% if assay is at 5%).
-
Run these buffer-only injections before and after ligand samples to correct for bulk refractive index mismatches.
-
-
Kinetic Titration:
-
Inject 3,3-DFP compound as a Single Cycle Kinetics (SCK) series (no regeneration) to avoid damaging the protein with harsh regeneration buffers, as fluorinated compounds can be "sticky."
-
Concentration range: 0.1x
to 10x .
-
-
Data Fitting: Fit to a 1:1 binding model.
-
Red Flag: If the "Bulk Shift" (RI) parameter is constant and high, the compound is likely aggregating or binding non-specifically to the reference surface.
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
Why: To dissect the Enthalpy (
-
Setup: Protein in cell (20-50
M), Ligand in syringe (200-500 M). -
Matching: Dialyze protein into the exact buffer used to dissolve the ligand to prevent "heat of dilution" artifacts.
-
Execution: 20 injections of 2
L each at 25°C. -
Interpretation:
-
High
(Positive T S): Confirms conformational pre-organization (rigidification benefit). -
High
(Negative): Indicates strong specific interactions (H-bonds, van der Waals).
-
Validation Workflow Diagram
Figure 2: Integrated workflow for validating binding affinity of fluorinated piperidines.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Narayanan, S., et al. (2022).[3][4] Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorganic & Medicinal Chemistry. Link[3]
-
Sun, A., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv. Link
-
Giese, B., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ossila.com [ossila.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Structural Determinism in Peptidomimetics: A Comparative Guide to the gem-Difluoro Effect
Executive Summary: The Fluorine "Privilege"
In modern drug design, the incorporation of fluorine is rarely accidental. Beyond its well-known ability to block metabolic hot spots (preventing P450 oxidation), the gem-difluoro group (
This guide compares the geometric and physicochemical consequences of replacing methylene (
Mechanistic Basis: The Gauche Effect[1][2][3][4]
To understand the gem-difluoro effect, one must abandon the intuitive "steric repulsion" model. In 1,2-difluoro systems (and by extension,
The Orbitals at Play
The driving force is hyperconjugation . The
-
Interaction:
-
Result: This orbital overlap stabilizes the gauche rotamer.
Visualization of Conformational Bias
The following diagram illustrates the energetic preference driven by these stereoelectronic forces.
Figure 1: Mechanistic drivers of the fluorine gauche effect. The hyperconjugative overlap stabilizes the gauche rotamer, effectively "locking" the torsion angle.
Comparative Analysis: Native vs. gem-Difluoro
The substitution of hydrogen with fluorine drastically alters the physicochemical landscape of the amino acid. The table below compares a standard Alanine derivative with its
Physicochemical & Geometric Comparison
| Parameter | Native (Alanine) | Impact Analysis | ||
| C-X Bond Length | 1.09 Å (C-H) | 1.38 Å (C-F) | 1.35 Å (C-F) | C-F bonds shorten with increasing fluorination due to electrostatic contraction. |
| pKa (COOH) | ~2.3 | ~1.7 | ~1.2 | Strong inductive effect ( |
| pKa (NH | ~9.7 | ~8.5 | ~7.3 | Amine basicity drops significantly. Nucleophilicity is reduced, slowing acylation rates. |
| Lipophilicity (LogP) | Ref (0.0) | +0.1 to +0.2 | +0.4 to +0.6 | "Polar Hydrophobicity": Fluorine increases lipophilicity but maintains polarity. |
| Preferred | Flexible | Gauche (+) or (-) | Fixed Gauche | Critical: The difluoro group restricts side-chain rotation, reducing entropic penalty upon binding. |
Structural Consequences
-
The "Kink" vs. Extended: While native alkyl chains often adopt extended anti-periplanar geometries, gem-difluoro substitutions introduce "kinks" (gauche bends). In peptidomimetics, this allows researchers to mimic
-turns or induce specific secondary structures without macrocyclization. -
Dipole Orientation: The C-F bonds are highly polarized. In
-difluoro amino acids, the resultant dipole moment is significant and can be used to interact with specific pockets in a target protein (e.g., orthogonal multipolar interactions).
Experimental Protocols
To validate the gem-difluoro effect in your specific molecule, you must synthesize the scaffold and then rigorously determine its solution-state geometry.
Protocol A: Synthesis via Reformatsky Reaction
Target:
Rationale: Direct fluorination of amino acids is harsh and lacks selectivity. The Reformatsky reaction using ethyl bromodifluoroacetate is the industry standard for reliability.
-
Reagents: Ethyl bromodifluoroacetate (1.2 eq), Activated Zinc dust (2.0 eq), Sulfinimine (Chiral auxiliary, 1.0 eq), THF (anhydrous).
-
Activation: Suspend Zn dust in THF. Add TMSCl (0.1 eq) to activate the surface. Reflux for 15 mins.
-
Addition: Cool to 0°C. Add ethyl bromodifluoroacetate dropwise. Stir 30 mins to form the Reformatsky reagent (
). -
Coupling: Add the sulfinimine solution at -78°C. The low temperature is critical to maximize diastereoselectivity (
). -
Quench & Hydrolysis: Quench with saturated
. Acidic hydrolysis (4N HCl/Dioxane) removes the sulfinyl group to yield the free amine.
Protocol B: NMR Conformational Analysis
Target: Determining the
Rationale: X-ray crystallography provides solid-state data, which may differ from the bioactive solution conformation. NMR
Figure 2: Workflow for determining solution-state geometry using NMR coupling constants.
Step-by-Step Analysis:
-
Acquire Spectra: Run
and NMR. Note that signals will appear as complex multiplets due to diastereotopic fluorines ( and ). -
Measure Couplings: Extract the vicinal coupling constants:
and . -
Apply Karplus Relationship: Use the generalized Karplus equation for fluorinated systems:
(Typical coefficients: , , ). -
Rotamer Calculation: Solve for the population of rotamers. If one rotamer dominates (>80%), the system is considered "conformationally locked."
Applications in Drug Design[1][5]
Metabolic Stability (The Kinetic Isotope Effect)
The C-F bond (
-
Outcome: Increased half-life (
) and reduced clearance.
Peptidomimetics & Protease Inhibitors
In protease inhibitors, the precise alignment of the scissile bond is critical.
-
Case Study: In HIV protease inhibitors, replacing a methylene unit with a gem-difluoro group can pre-organize the inhibitor into the bioactive "extended" conformation, reducing the entropic cost of binding.
-
Design Tip: Use
-difluoro amino acids to induce a "kink" that mimics the corner residue of a -turn, stabilizing the secondary structure of cyclic peptides.
References
-
O'Hagan, D. (2008).[2][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[4][2][5] Beilstein Journal of Organic Chemistry. Link
-
Wang, J., et al. (2011). Biomimetic enantioselective synthesis of
-difluoro- -amino acid derivatives. Nature Communications. Link -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Sanz, M. E., et al. (2006).[6] The shape of beta-alanine.[6] Journal of the American Chemical Society.[6] Link
Sources
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The shape of beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,3-Difluoropiperidine-4-carboxylic acid
This guide outlines the technical safety, operational handling, and disposal protocols for 3,3-Difluoropiperidine-4-carboxylic acid .[1][2] It is designed for researchers requiring immediate, actionable data for risk mitigation and experimental integrity.
Risk Assessment & Hazard Identification
Compound Class: Fluorinated Piperidine Derivative / Amino Acid Physical State: Solid (Powder) Primary Hazards (GHS Classification): [1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][3]
Critical Chemical Properties:
-
Hygroscopic Nature: Many fluorinated amine salts are hygroscopic. Moisture absorption alters molecular weight calculations (stoichiometry errors) and can degrade the compound over time.
-
Fluorine Content: Requires segregation from non-halogenated waste streams due to specific incineration requirements.[4]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide causality-based protection. We do not just list items; we select them based on the specific permeation and exposure risks of fluorinated organic solids.
| PPE Category | Specification | Technical Rationale (Causality) |
| Hand Protection | Nitrile Rubber (Min 0.11 mm thick) | Incidental Contact: Nitrile provides excellent resistance to organic acids and solids.[1] Double Gloving: Recommended during solubilization. The outer glove protects against solvent permeation (e.g., DCM, DMSO), while the inner glove maintains a clean barrier for the skin.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Dust & Vapor Seal: Unlike safety glasses, tight-fitting goggles prevent fine particulate dust (generated during weighing) and solvent vapors from bypassing the lens and irritating the ocular mucosa (H319).[1] |
| Respiratory | Engineering Control (Fume Hood) | Primary Defense: Handling must occur inside a certified chemical fume hood to capture airborne particulates (H335).[1] Secondary: If hood work is impossible (e.g., instrument maintenance), use a NIOSH N95 or P100 particulate respirator.[1] |
| Body Protection | Lab Coat (Cotton/Poly Blend) | Particulate Barrier: Prevents accumulation of static-charged fluorinated dust on personal clothing.[1] Must be buttoned to the neck. |
Operational Handling Protocol
This workflow ensures both operator safety and compound integrity (preventing hydrolysis or hydration).
Phase A: Engineering Controls & Preparation
-
Airflow Verification: Ensure the fume hood face velocity is between 80–100 fpm (feet per minute).
-
Static Mitigation: Fluorinated powders often carry high static charges, causing them to "jump" during weighing. Use an anti-static gun or ionizer bar inside the hood if available.
Phase B: Weighing & Transfer (Step-by-Step)
-
Staging: Place the balance inside the fume hood. If vibration is an issue, stop airflow momentarily only during the final read, or use a draft shield.
-
Transfer: Use a stainless steel spatula . Avoid plastic spatulas, which generate static electricity that disperses the powder.
-
Containment: Weigh directly into a tared vial with a screw cap. Do not use weigh boats for quantities <10 mg; losses due to static adhesion are too high.
-
Solubilization: Add solvent (e.g., Methanol, DMSO) immediately after weighing to trap the dust in solution, eliminating the inhalation hazard.
Phase C: Storage
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible to prevent moisture uptake.
-
Temperature: Refrigerate (2–8°C) to maximize stability.
-
Container: Keep tightly sealed.[2][3][5][6][7][8][9] Parafilm is recommended over the cap to reduce moisture ingress.
Workflow Visualization
The following diagram illustrates the decision logic for safe handling and waste segregation.
Figure 1: Operational logic flow for handling fluorinated solids, emphasizing static control and waste segregation.[1][4]
Disposal & Emergency Procedures
Waste Disposal (Halogenated Stream)
Because this compound contains fluorine, it cannot be disposed of with standard organic solvents if your facility separates halogenated waste.[4]
-
Segregation: Collect in a container labeled "Halogenated Organic Waste" .
-
Labeling: Clearly list "3,3-Difluoropiperidine-4-carboxylic acid" on the hazardous waste tag.[1]
-
Destruction: The preferred method is high-temperature incineration equipped with scrubbers to neutralize hydrogen fluoride (HF) byproducts.[1]
Emergency Response
-
Eye Contact: Rinse cautiously with water for 15 minutes .[2][7] Remove contact lenses if present and easy to do.[3][7] Seek medical attention immediately (H319).
-
Skin Contact: Wash with plenty of soap and water.[2][6][7][8] If irritation occurs (H315), seek medical advice.
-
Spill Cleanup:
References
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 3,3-Difluoropiperidine hydrochloride. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][3][5] Safety Data Sheet: 3,3-Difluoropiperidine hydrochloride. Retrieved from
-
Cornell University EHS. (2025). Management Procedures For Specific Waste Types: Halogenated Solvents. Retrieved from
-
PubChem. (2025). Compound Summary: 3,3-Difluoropiperidine hydrochloride.[1][6][10] Retrieved from [1]
Sources
- 1. ossila.com [ossila.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. peptide.com [peptide.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. 3,3-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
